Tetrahexyl methylenediphosphonate
Description
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Properties
Molecular Formula |
C25H54O6P2 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
1-[dihexoxyphosphorylmethyl(hexoxy)phosphoryl]oxyhexane |
InChI |
InChI=1S/C25H54O6P2/c1-5-9-13-17-21-28-32(26,29-22-18-14-10-6-2)25-33(27,30-23-19-15-11-7-3)31-24-20-16-12-8-4/h5-25H2,1-4H3 |
InChI Key |
NMMBDAYUXVALNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOP(=O)(CP(=O)(OCCCCCC)OCCCCCC)OCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
Theoretical studies on alkyl diphosphonate compounds
In Silico Architectures: A Technical Guide to Theoretical Studies on Alkyl Diphosphonates
Executive Summary: The Dual-Use Ligand
Alkyl diphosphonates—characterized by the P-C-P or P-C-C-P backbone—occupy a unique niche in applied chemistry. They serve as the "claws" in two distinct but chemically analogous fields: nuclear waste partitioning (selectively grabbing actinides from lanthanides) and bone pathology (binding calcium in hydroxyapatite).
This guide moves beyond basic textbook theory. It provides a rigorous technical framework for modeling these compounds, focusing on the electronic structure decisions, solvation protocols, and binding energy analyses required to publish high-impact theoretical data.
The Computational Theory Stack
To model alkyl diphosphonates accurately, one cannot rely on default settings. The presence of heavy metals (f-elements) or complex mineral surfaces requires a tailored theoretical approach.
2.1 Electronic Structure Methods
For ground-state geometries and binding energetics, Density Functional Theory (DFT) is the industry standard, but functional choice is critical.
| Component | Recommended Method | Technical Justification |
| Functional | B3LYP or PBE0 | Hybrid functionals balance the exchange energy errors, crucial for P=O bond description. |
| Dispersion | GD3BJ (Grimme D3) | Alkyl chains interact via weak van der Waals forces. Without dispersion correction, ligand-ligand stacking is severely underestimated. |
| Basis Set (Light) | 6-311+G(d,p) | Diffuse functions (+) are mandatory for anionic phosphonate oxygens to describe the electron cloud correctly. |
| Basis Set (Heavy) | ECP (Stuttgart/Dresden) | For Lanthanides/Actinides (La-Lu, Ac-Lr), Relativistic Effective Core Potentials (RECPs) are non-negotiable to account for scalar relativistic effects. |
2.2 Solvation Models
Gas-phase calculations are irrelevant for liquid-liquid extraction or physiological environments.
-
Implicit: Use IEF-PCM (Integral Equation Formalism Polarized Continuum Model) or SMD (Solvation Model based on Density).
-
Explicit: For liquid-liquid interfaces (e.g., dodecane/water), Classical Molecular Dynamics (MD) using CHARMM or OPLS-AA force fields is required to observe interfacial ordering.
Case Study A: Actinide Partitioning (The SANEX Process)
In nuclear reprocessing, the goal is to separate minor actinides (Am, Cm) from lanthanides (Eu) to reduce radiotoxicity. Alkyl diphosphonates act as neutral solvating agents.
3.1 Mechanism of Selectivity
Theoretical studies reveal that selectivity is not driven by electrostatics alone (which favor the harder Eu³⁺ ion) but by subtle covalency in the Metal-Ligand bond.
-
Orbital Overlap: The 5f orbitals of actinides participate more in bonding with soft donor atoms (like S in dithiophosphinates) or even P=O oxygens than the 4f orbitals of lanthanides.
-
Steric Modulation: Branching on the alkyl chain (e.g., ethylhexyl vs. octyl) alters the "bite angle" of the ligand, changing the energetic penalty for complexation.
3.2 Visualization: Extraction Pathway
The following diagram illustrates the competitive equilibrium modeled in theoretical extraction studies.
Figure 1: Theoretical model of cation transfer across the liquid-liquid interface driven by alkyl diphosphonate complexation.
Case Study B: Bisphosphonate Pharmacophores
In drug development, the target is Hydroxyapatite (HAP), the mineral component of bone.[1]
4.1 The "Bone Hook" Mechanism
Calculations must model the tridentate binding :
-
Two phosphonate groups coordinate Ca²⁺ ions on the HAP surface.
-
The hydroxyl (-OH) group on the central carbon (R1 position) forms a hydrogen bond or coordinates a third Ca²⁺.
-
Nitrogen-Containing Bisphosphonates (N-BPs): The R2 side chain (e.g., imidazole in Zoledronate) does not bind bone but interacts with the enzyme FPPS. Theoretical docking studies focus on this R2-enzyme interaction.
4.2 Visualization: Mechanism of Action
Figure 2: The dual-stage mechanism of bisphosphonates: Surface adsorption followed by enzymatic inhibition.
Master Protocol: Modeling Ln(III)-Diphosphonate Complexes
This section provides a self-validating protocol for calculating the binding energy of a Lanthanide-Diphosphonate complex.
5.1 Step-by-Step Workflow
Step 1: Ligand Conformational Search Alkyl chains are flexible. You must find the global minimum.
-
Tool: Molecular Mechanics (MMFF94).
-
Action: Generate 100 conformers, optimize, and select the lowest energy structure as the DFT starting point.
Step 2: Geometry Optimization (Gas Phase)
-
Software: Gaussian / ORCA / GAMESS.
-
Route Section (Gaussian Example):
opt freq B3LYP/gen pseudo=read empiricaldispersion=gd3bj
-
Basis Set Input:
-
C, H, O, P: 6-31G(d) (Cost-effective for geometry).
-
Ln/An: MWB28 (Stuttgart ECP) + f-polarization.
-
Step 3: Frequency Check
-
Validation: Ensure zero imaginary frequencies . If imaginary frequencies exist, the structure is a transition state, not a minimum. Perturb and re-optimize.
Step 4: Single Point Energy (High Level + Solvation)
-
Route:
scrf=(iefpcm,solvent=dodecane) B3LYP/gen pseudo=read empiricaldispersion=gd3bj
Step 5: Binding Energy Calculation
Calculate
-
Note:
is the Basis Set Superposition Error, corrected using the Counterpoise method.
5.2 Visualization: Computational Workflow
Figure 3: Standardized computational workflow for determining thermodynamic stability of metal-ligand complexes.
References
-
Experimental and theoretical studies on extraction of actinides and lanthanides by alicyclic H-phosphonates. Source: ResearchGate URL:[4][5][Link]
-
Highly Selective Separation of Actinides from Lanthanides by Dithiophosphinic Acids: An in-Depth Investigation on Extraction, Complexation, and DFT Calculations. Source: Inorganic Chemistry (ACS) / PubMed URL:[Link]
-
Biomedical Applications of Bisphosphonate Chelating Agents by Metal Cations as Drug Design for Prevention and Treatment of Osteoporosis using QM. Source: Biointerface Research in Applied Chemistry URL:[Link]
-
Electronic and molecular structure of some heterocyclic bisphosphonates by MM and DFT calculations. Source: Journal of Critical Reviews URL:[Link]
-
Theoretical Studies on Electronic Structure and Absorption Spectrum of Prototypical Technetium-Diphosphonate Complex 99m Tc-MDP. Source: Journal of the Korean Chemical Society URL:[Link]
-
A molecular dynamics study of a liquid–liquid interface: structure and dynamics. Source: Fluid Phase Equilibria URL:[Link]
Sources
Understanding the molecular structure of Tetrahexyl methylenediphosphonate
An In-depth Technical Guide to the Molecular Structure of Tetrahexyl Methylenediphosphonate
Executive Summary
This compound is a member of the broader class of tetra-alkyl methylenediphosphonates, a group of organophosphorus compounds with significant applications in coordination chemistry, solvent extraction, and as precursors in the synthesis of more complex molecules, including potential therapeutic agents. An understanding of its molecular structure is paramount to appreciating its physicochemical properties and reactivity. This guide synthesizes information from the analysis of analogous compounds to provide a detailed overview of the molecular architecture of this compound, its key structural features, and the analytical techniques used for its characterization. While specific experimental data for the tetrahexyl derivative is not widely published, this document extrapolates from well-documented congeners to present a scientifically grounded perspective for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound, with the chemical formula C25H54O6P2, belongs to the family of phosphonates, which are organophosphorus compounds containing a C-PO(OR)₂ group. Specifically, it is a diphosphonate, characterized by a central methylene bridge (CH₂) linking two phosphonate groups. The phosphorus centers are each esterified with two hexyl groups.
The defining features of this molecule are the two phosphoryl groups (P=O) and the flexible network of four hexyl chains. This structure imparts a unique combination of a polar, metal-chelating core with a nonpolar, lipophilic exterior. This amphiphilic nature is central to its utility in various applications, from acting as a plasticizer to being a powerful extractant for metals.[1] The parent compound, methylenediphosphonic acid, is a known chelating agent and has been used for skeletal imaging when complexed with radioisotopes.[2][3] The esterification with hexyl groups modifies these properties, enhancing solubility in organic solvents and influencing its interaction with biological systems.
Chemical Identity and Physicochemical Properties
The fundamental identity of this compound is established by its molecular formula and weight. While extensive experimental data for this specific molecule is limited, key identifiers have been established.
| Property | Value | Source |
| Chemical Formula | C25H54O6P2 | [4] |
| Molecular Weight | 512.65 g/mol | [4] |
| CAS Number | 3011-78-7 | [4] |
| Appearance | Expected to be a liquid at room temperature | Inferred from analogues[5] |
| Solubility | Expected to be poorly miscible with water and soluble in organic solvents | Inferred from analogues[5][6][7] |
Note: Properties such as boiling point and density have not been authoritatively published for the tetrahexyl derivative. For reference, tetraethyl methylenediphosphonate has a boiling point of 171-174 °C at 11 mm Hg and a density of 1.16 g/mL at 25 °C.[5][6][7]
Elucidation of the Molecular Structure
The molecular structure of this compound is best understood through a combination of spectroscopic techniques. Each method provides a unique piece of the puzzle, from the connectivity of atoms to their spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR spectra would be essential for a complete characterization.
-
³¹P NMR: This is arguably the most informative technique for this class of compounds. A single resonance is expected, confirming the chemical equivalence of the two phosphorus atoms. The chemical shift would be indicative of a phosphonate ester environment.
-
¹H NMR: The proton NMR spectrum would reveal the different proton environments in the molecule. Key expected signals include:
-
A triplet for the terminal methyl (CH₃) groups of the hexyl chains.
-
A series of multiplets for the methylene (CH₂) groups within the hexyl chains.
-
A triplet, coupled to the two phosphorus atoms, for the central methylene bridge (P-CH₂-P). The multiplicity arises from the coupling to two equivalent phosphorus nuclei.
-
A multiplet for the methylene group attached to the oxygen (O-CH₂).
-
-
¹³C NMR: The carbon NMR spectrum would corroborate the information from the ¹H NMR, showing distinct signals for each chemically unique carbon atom in the hexyl chains and the central methylene bridge.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition (C25H54O6P2). The fragmentation pattern would likely show the loss of hexyl groups and cleavage around the P-C and P-O bonds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of this compound would be dominated by several key absorption bands:
-
A strong absorption band corresponding to the P=O (phosphoryl) stretch.
-
Stretches corresponding to the P-O-C and C-O-C bonds.
-
Strong absorption bands for the C-H stretching and bending vibrations of the methylene and methyl groups in the hexyl chains.
Molecular Geometry and Connectivity
The core of the molecule consists of a P-CH₂-P backbone. Each phosphorus atom is tetrahedral, bonded to the central carbon, two oxygen atoms of the hexoxy groups, and a phosphoryl oxygen. The hexyl chains are flexible and can adopt numerous conformations.
Caption: 2D representation of this compound connectivity.
Structure-Activity Relationships
The molecular structure of this compound directly influences its function:
-
Lipophilicity: The four long hexyl chains make the molecule highly lipophilic, enabling it to be an effective extractant for metal ions from aqueous solutions into an organic phase.
-
Chelating Properties: The two phosphoryl groups (P=O) act as Lewis bases, allowing the molecule to coordinate with metal ions. The P-CH₂-P backbone provides a flexible scaffold that can form stable chelate rings with metal cations. This property is central to its use in solvent extraction and as a potential metal chelator in biological systems.[8][9]
-
Steric Hindrance: The bulky hexyl groups can provide steric hindrance around the coordination sites, which can influence the selectivity of the molecule for different metal ions.
Hypothetical Experimental Protocol for Structural Characterization
This section outlines a standard workflow for the characterization of a newly synthesized batch of this compound.
Caption: Workflow for the structural characterization of a compound.
Step-by-Step Methodology:
-
Sample Preparation for NMR:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
-
NMR Data Acquisition:
-
Acquire a ³¹P NMR spectrum to confirm the phosphorus environment.
-
Acquire a ¹H NMR spectrum to identify the proton environments and their couplings.
-
Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum to identify the carbon backbone.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.
-
Compare the observed mass to the calculated exact mass of the molecular formula C25H54O6P2.
-
-
Infrared Spectroscopy:
-
Place a small drop of the neat liquid sample onto the crystal of an Attenuated Total Reflectance (ATR) IR spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for P=O, P-O-C, and C-H bonds.
-
-
Data Interpretation:
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts and coupling constants to assign signals to specific protons and carbons.
-
Correlate the data from all spectroscopic techniques to build a cohesive and validated molecular structure.
-
Conclusion
The molecular structure of this compound is defined by a central P-CH₂-P core with each phosphorus atom esterified by two hexyl chains. This arrangement results in a molecule with a polar, metal-chelating head and a nonpolar, bulky tail. While detailed experimental data for this specific compound is not abundant in public literature, a comprehensive understanding of its structure can be confidently inferred from the well-established chemistry and spectroscopy of its lower alkyl chain analogues. The analytical workflows described herein provide a robust framework for the characterization of this and related compounds, which are of growing interest in materials science and medicinal chemistry.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 15455, Tetraethyl methylenediphosphonate." PubChem, [Link].
-
ChemWhat. "TETRAETHYL METHYLENEDIPHOSPHONATE CAS#: 1660-94-2." [Link].
-
NIST. "Tetraisopropyl methylenediphosphonate." NIST Chemistry WebBook, [Link].
- Roy, C. H. "Method for preparing tetra-secondary alkyl methylenediphosphonates." U.S.
-
Abu-Yousef, I. A., et al. "Methylenediphosphonotetrathioate: synthesis, characterization, and chemical properties." PubMed, [Link].
-
SIELC Technologies. "High Performance Liquid Chromatography (HPLC) Method for Analysis of Ethylphosphonic Acid, Methylphosphonic Acid, Glyphosate, Glyphosine, Methylenediphosphonic acid, Phosphate, Phosphoric Acid." [Link].
-
Abu-Yousef, I. A., et al. "O,O'-Diester methylenediphosphonotetrathioate: synthesis, characterization, and potential applications." PubMed, [Link].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 16124, Medronic Acid." PubChem, [Link].
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- 1. US3251907A - Method for preparing tetra-secondary alkyl methylenediphosphonates - Google Patents [patents.google.com]
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- 8. Methylenediphosphonotetrathioate: synthesis, characterization, and chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. O,O'-Diester methylenediphosphonotetrathioate: synthesis, characterization, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Using Tetrahexyl methylenediphosphonate for nanoparticle surface functionalization
Application Note & Protocols: Leveraging Tetrahexyl Methylenediphosphonate for Robust Nanoparticle Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
The translation of nanoparticle potential from benchtop discovery to real-world application hinges on mastering the nano-bio interface. Unmodified nanoparticles are prone to aggregation, non-specific protein adsorption, and rapid clearance by the immune system, severely limiting their efficacy.[1][2] Surface functionalization addresses these challenges by passivating the nanoparticle surface, conferring stability, and enabling further modification for targeted applications.[1][3]
Among the various classes of surface ligands, phosphonates have shown exceptional affinity for metal oxide surfaces, such as those found on quantum dots (QDs), iron oxide, and titanium dioxide nanoparticles.[4][5][6] This document provides a detailed guide to the use of this compound (THMDP), a superior bidentate ligand, for the robust functionalization of nanoparticles. We will delve into the mechanistic advantages of THMDP, provide detailed experimental protocols, and offer insights into the characterization and validation of the resulting core-shell nanostructures.
Mechanistic Insight: Why this compound?
The efficacy of THMDP as a surface ligand is rooted in its unique molecular architecture, which combines a high-affinity binding group with sterically hindering aliphatic chains.
2.1. The Diphosphonate Advantage: Superior Binding Affinity
Unlike simple alkyl phosphonic acids which bind to metal oxide surfaces through a single phosphonate group, THMDP possesses a methylene diphosphonate moiety (P-C-P). This structure allows for a multidentate, or "chelating," binding mode to the nanoparticle surface.[5][7] The two phosphonate groups can coordinate with multiple metal sites simultaneously, forming a highly stable, six-membered ring-like structure on the surface. This chelation effect results in a significantly stronger and more hydrolytically stable bond compared to monodentate ligands like oleic acid or single-chain alkyl phosphonates.[6] This robust anchoring is critical for preventing ligand desorption, especially in competitive biological environments or during purification processes.
2.2. The Role of Hexyl Chains: Steric Stabilization and Solubility
The "tetrahexyl" component of THMDP refers to the four hexyl (C6H13) chains attached to the phosphonate groups. These aliphatic chains extend outwards from the nanoparticle surface, creating a dense organic corona. This layer provides several key benefits:
-
Steric Hindrance: The bulky hexyl chains physically prevent nanoparticles from approaching each other too closely, overcoming attractive van der Waals forces and preventing aggregation. This is essential for maintaining a stable, monodisperse colloidal suspension.
-
Solubility Control: The hydrophobic nature of the hexyl chains renders the functionalized nanoparticles highly soluble in nonpolar organic solvents such as toluene, hexane, and chloroform. This is particularly advantageous for nanoparticles synthesized in organic media and for applications requiring processing in such solvents.
Diagram: THMDP Binding Mechanism
The following diagram illustrates the proposed chelating binding of a single THMDP molecule to surface metal atoms (M) on a metal oxide nanoparticle.
Caption: Chelating binding of THMDP to a metal oxide surface.
Experimental Protocols
The following protocols provide step-by-step methodologies for the surface functionalization of nanoparticles using THMDP. It is crucial to perform all steps in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE).
3.1. Protocol 1: Ligand Exchange for Pre-Synthesized Nanoparticles
This protocol is suitable for nanoparticles (e.g., CdSe/ZnS quantum dots, iron oxide nanoparticles) that have been previously synthesized and are stabilized by native ligands like oleic acid or oleylamine.
3.1.1. Materials and Reagents
-
Pre-synthesized nanoparticles dispersed in a nonpolar solvent (e.g., toluene).
-
This compound (THMDP).
-
Anhydrous nonpolar solvent (e.g., toluene or chloroform).
-
Anhydrous polar solvent for precipitation (e.g., methanol or ethanol).
-
Centrifuge capable of reaching >4000 x g.
-
Inert atmosphere environment (glovebox or Schlenk line) is recommended.
3.1.2. Step-by-Step Procedure
-
Preparation: In an inert atmosphere, prepare a stock solution of THMDP in your chosen nonpolar solvent (e.g., 100 mg/mL in anhydrous toluene).
-
Reaction Setup: In a reaction vessel, add a known concentration of your nanoparticle dispersion (e.g., 5-10 mg/mL).
-
Ligand Addition: Add an excess of the THMDP stock solution to the nanoparticle dispersion. A molar ratio of at least 100:1 (THMDP:nanoparticle) is a good starting point, though this may require optimization depending on nanoparticle size and concentration.
-
Reaction: Stir the mixture vigorously at an elevated temperature (e.g., 60-80 °C) for 12-24 hours. The elevated temperature facilitates the displacement of the native ligands.
-
Purification (Crucial for removing displaced ligands and excess THMDP): a. Allow the reaction mixture to cool to room temperature. b. Add a sufficient volume of the polar anti-solvent (e.g., methanol) to induce nanoparticle precipitation. You should observe the solution becoming turbid. c. Centrifuge the mixture at high speed (e.g., 4000 x g for 10 minutes). d. Carefully decant and discard the supernatant, which contains the displaced native ligands and excess THMDP. e. Re-disperse the nanoparticle pellet in a minimal amount of the nonpolar solvent (e.g., toluene).
-
Repeat Purification: Repeat the precipitation and re-dispersion cycle (steps 5b-5e) at least two more times to ensure complete removal of impurities.
-
Final Product: After the final wash, re-disperse the nanoparticle pellet in the desired nonpolar solvent for storage and characterization.
Diagram: Ligand Exchange Workflow
Caption: Workflow for THMDP ligand exchange on nanoparticles.
3.2. Protocol 2: In-Situ Synthesis of THMDP-Coated Metal Oxide Nanoparticles
This protocol describes the direct synthesis of metal oxide nanoparticles (e.g., iron oxide) where THMDP is introduced during the synthesis to act as the primary stabilizing agent.
3.2.1. Materials and Reagents
-
Metal precursor (e.g., iron(III) acetylacetonate).
-
This compound (THMDP).
-
High-boiling point solvent (e.g., dibenzyl ether).
-
Reducing/Decomposition agent (e.g., 1,2-hexadecanediol).
-
Purification solvents (e.g., hexane and ethanol).
-
Three-neck flask, condenser, heating mantle, thermocouple.
-
Inert atmosphere (Nitrogen or Argon).
3.2.2. Step-by-Step Procedure
-
Setup: Assemble the reaction flask with the condenser under an inert atmosphere.
-
Reagent Addition: Combine the metal precursor, THMDP, and the high-boiling point solvent in the flask. The molar ratio of THMDP to the metal precursor will influence the final nanoparticle size and should be optimized (a starting point is 2:1).
-
Degassing: Heat the mixture to a low temperature (e.g., 100 °C) under vacuum for 30-60 minutes to remove water and oxygen. Then, switch to an inert gas flow.
-
High-Temperature Reaction: Heat the mixture to a high temperature (e.g., 200-300 °C, depending on the precursor decomposition temperature) and hold for 1-2 hours. The solution should change color, indicating nanoparticle formation.
-
Cooling & Purification: a. Allow the reaction to cool to room temperature. b. Add hexane to the crude solution, followed by the addition of ethanol to precipitate the THMDP-coated nanoparticles. c. Follow the purification steps (5c-5e) outlined in Protocol 1.
-
Final Product: Re-disperse the final, purified nanoparticle pellet in a suitable nonpolar solvent.
Validation and Characterization: A Self-Validating System
Successful functionalization must be confirmed through a suite of characterization techniques. This ensures the protocol's trustworthiness and provides quantitative data on the final product.
| Technique | Purpose | Expected Outcome for Successful THMDP Functionalization |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of THMDP on the nanoparticle surface and the removal of native ligands. | Appearance of characteristic P-O stretching bands (~1040 cm⁻¹) and C-H stretching from the hexyl chains (~2850-2950 cm⁻¹).[4] Disappearance of peaks from original ligands (e.g., carboxylate C=O stretch from oleic acid). |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and assess the colloidal stability of the nanoparticles in solution. | A narrow, monomodal size distribution indicates a stable, non-aggregated sample. The hydrodynamic diameter will be larger than the core nanoparticle size due to the ligand shell. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic ligand (THMDP) on the nanoparticle surface. | A weight loss step corresponding to the decomposition of the organic shell at elevated temperatures. This can be used to calculate the ligand density on the surface.[8][9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P) | To provide detailed structural information about the surface-bound ligands. | Broadening of proton (¹H) and phosphorus (³¹P) signals corresponding to the THMDP molecule, confirming its attachment to the nanoparticle surface. Disappearance of signals from the original ligands. |
| Transmission Electron Microscopy (TEM) | To visualize the size, shape, and monodispersity of the nanoparticle cores. | Images should show well-dispersed, individual nanoparticles, confirming that the THMDP coating prevents aggregation.[9] |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Nanoparticle Aggregation After Ligand Exchange | Incomplete ligand exchange; Insufficient THMDP concentration; Inadequate purification leading to residual charged species. | Increase the molar excess of THMDP; Increase reaction time or temperature; Ensure thorough washing steps are performed. |
| Low Yield After Purification | Nanoparticles are too small to be pelleted by centrifugation; Partial dissolution of nanoparticles in the anti-solvent. | Use a higher-speed centrifuge; Use a different anti-solvent pair; Consider alternative purification methods like size exclusion chromatography. |
| FTIR Shows Residual Native Ligands | Incomplete reaction; Insufficient washing. | Increase reaction time/temperature; Perform additional washing/precipitation cycles. |
| Poor Solubility in Nonpolar Solvents | Incomplete surface coverage by THMDP; Presence of residual polar impurities. | Re-run the ligand exchange with a higher concentration of THMDP; Ensure all solvents used are anhydrous. |
Conclusion
This compound is a powerful and versatile ligand for the surface functionalization of a wide range of nanoparticles. Its diphosphonate head group provides a robust, chelating anchor to metal oxide surfaces, while its hexyl chains confer excellent colloidal stability in nonpolar media. By following the detailed protocols and validation steps outlined in this guide, researchers can reliably produce high-quality, stably functionalized nanoparticles, paving the way for advancements in fields ranging from bio-imaging and diagnostics to catalysis and materials science.
References
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Bonding of phosphonic acids to metal oxide surface.
-
The binding of phosphonic acids at aluminium oxide surfaces and correlation with passivation of aluminium flake.
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Phosphonic acid binding mechanism to a metal oxide surface.
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Surface Functionalization of Nanoparticles for Enhanced Electrostatic Adsorption of Biomolecules.
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Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach.
-
Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands.
-
Coating Metal Nanoparticle Surfaces With Small Organic Molecules Can Reduce Non-Specific Cell Uptake.
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Antiosteolytic Bisphosphonate Metallodrug Coordination Networks: Dissolution Profiles and In Vitro/In Vivo Toxicity toward Controlled Release.
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Surface functionalization of nanoparticles for nanomedicine.
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Protocols for isolation and characterization of nanoparticle biomolecular corona complexes.
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Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach.
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Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligands.
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Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application.
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Surface functionalization of metal-organic framework nanoparticle for overcoming biological barrier in cancer therapy.
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Development, Characterization, and Evaluation of Chi-Tn mAb-Functionalized DOTAP-PLGA Hybrid Nanoparticles Loaded with Docetaxel.
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Nanoparticle Coating | Particles 101.
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Multifunctional nanoparticles: Analytical prospects.
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- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application of Tetrahexyl methylenediphosphonate as a chelating agent for heavy metals
Application Note: Tetrahexyl Methylenediphosphonate (THMDP) for High-Efficiency Heavy Metal Sequestration
Part 1: Executive Summary & Strategic Rationale
This compound (THMDP) (CAS: 3011-78-7) represents a class of neutral, bidentate organophosphorus ligands designed for the rigorous extraction of actinides (U, Th, Pu, Am) and specific lanthanides from highly acidic matrices.
Unlike monodentate extractants such as Tributyl phosphate (TBP), THMDP utilizes the chelate effect . The methylene bridge (
Key Application Areas:
-
Nuclear Fuel Cycle: Partitioning of minor actinides from High-Level Liquid Waste (HLLW).
-
Environmental Forensics: Pre-concentration of Uranium/Thorium from groundwater for alpha-spectrometry.
-
Critical Materials Recovery: Separation of Rare Earth Elements (REEs) based on ionic radius discrimination.
Part 2: Chemical Mechanism & Properties
Coordination Chemistry
The extraction mechanism follows a solvation pathway. The THMDP molecule acts as a neutral adduct former. In a nitrate media (common in reprocessing), the general extraction equilibrium for a metal ion
-
Selectivity Driver: The "bite angle" of the O=P-C-P=O moiety is tunable. The hexyl chains provide high lipophilicity, ensuring the complex remains in the organic phase (e.g., dodecane, kerosene) without leaching into the aqueous phase, a common failure point with shorter-chain analogues like tetraethyl methylenediphosphonate.
Physical Properties
| Property | Value | Notes |
| IUPAC Name | Tetrahexyl methylenebis(phosphonate) | |
| CAS Number | 3011-78-7 | |
| Formula | ||
| Mol.[1][2][3][4][5][6][7][8] Weight | 512.64 g/mol | High MW prevents aqueous solubility. |
| Appearance | Colorless to pale yellow liquid | Viscous; requires dilution. |
| Solubility | Soluble in n-dodecane, toluene, chloroform | Insoluble in water/acid. |
| Stability | Hydrolytically stable in <6M | Radiolitically stable up to |
Part 3: Visualization of Coordination Logic
The following diagram illustrates the bidentate coordination mechanism and the extraction workflow.
Caption: Bidentate coordination mechanism of THMDP sequestering metal ions from an acidic aqueous feed into the organic phase, followed by separation.
Part 4: Experimental Protocol (Standard Operating Procedure)
Objective: Quantitative extraction of Uranium (VI) and Thorium (IV) from 3M Nitric Acid.
Reagents & Preparation
-
Extractant: THMDP (95%+ purity).
-
Diluent: n-Dodecane (industrial standard for radiostability).[6]
-
Phase Modifier: 1-Octanol or TBP (5% v/v). Critical Note: Neutral bidentate ligands often cause "Third Phase Formation" (splitting of the organic phase) at high metal loading. The modifier increases the polarity of the organic phase to prevent this.
-
Aqueous Feed: Metal stock in 3M
.
Workflow Steps
Step 1: Solvent Preparation
-
Dissolve THMDP in n-dodecane to achieve a concentration of 0.1 M to 0.5 M .
-
Add 5% v/v 1-Octanol as a phase modifier.
-
Pre-equilibration: Contact the organic solvent with an equal volume of blank 3M
for 5 minutes. Discard the aqueous acid.[9] This prevents volume changes during the actual extraction due to acid uptake.
Step 2: Extraction (Forward)
-
In a centrifuge tube, combine the Aqueous Feed and Pre-equilibrated Solvent at a 1:1 Phase Ratio (O/A = 1).
-
Agitation: Vortex vigorously for 10–15 minutes at room temperature (
). Note: Kinetics for diphosphonates are generally fast, but viscous solvents require adequate mixing. -
Separation: Centrifuge at 3000 rpm for 5 minutes to ensure complete phase disengagement.
-
Sampling: Carefully remove an aliquot of the upper organic phase for analysis (ICP-MS or Radiometry) if determining
.
Step 3: Scrubbing (Impurity Removal)
-
Transfer the loaded organic phase to a clean tube.
-
Contact with fresh 3M
(O/A = 2:1) for 3 minutes. -
Discard aqueous phase. This removes co-extracted impurities with lower affinity (e.g., Fe, Al).
Step 4: Stripping (Back-Extraction)
-
To recover the metal, contact the scrubbed organic phase with a Stripping Agent .
-
For Uranium: 0.01 M
(Low acid shifts equilibrium back to aqueous). -
For Thorium/Plutonium: 0.5 M Ammonium Carbonate
or 0.1 M Oxalic Acid (Complexing agents are required due to high binding affinity).
-
-
Vortex for 20 minutes.
-
Collect the aqueous phase for final processing.
Part 5: Data Analysis & Performance Metrics
To validate the protocol, calculate the Distribution Ratio (
Table 1: Typical Extraction Performance (3M
| Metal Ion | Oxidation State | Typical | Stripping Efficiency (Low Acid) |
| Uranium | > 100 | High (>95%) | |
| Thorium | > 500 | Low (Requires Complexant) | |
| Americium | ~ 10 - 50 | High | |
| Iron | < 0.01 | N/A (Remains in Feed) |
-
Distribution Ratio (
): -
Separation Factor (
): (Indicates selectivity).
Self-Validating Check:
If
-
Acidity: Is the feed acid concentration too low? (Optimum is usually 3-5M
). -
Purity: Hydrolysis of the ester (THMDP) to the acid form (due to prolonged storage in acid) can alter selectivity. Verify ligand integrity via NMR (
signal).
Part 6: Safety & Handling (SDS Summary)
-
Hazards: THMDP is an organophosphorus ester. While less volatile than lower alkyl esters, it is a skin/eye irritant.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Waste: Organic waste containing THMDP and heavy metals must be segregated as "Mixed Waste" (Radioactive + Hazardous) if actinides are used. Do not dispose of down the drain.
-
Storage: Store in a cool, dry place under inert gas (
) to prevent slow oxidation or hydrolysis over years.
References
-
Horwitz, E. P., et al. (1982). Selected Alkyl(phenyl)-N,N-dialkylcarbamoylmethylphosphine Oxides as Extractants for Am(III) from Nitric Acid Media. Separation Science and Technology. Link(Foundational work on bidentate organophosphorus extractants).
-
Sigma-Aldrich. (2023). This compound Product Specification & CAS 3011-78-7 Data. Link
- Nash, K. L. (2015). The Chemistry of Actinide Separations in the Nuclear Fuel Cycle. Solvent Extraction and Ion Exchange.
- Herbst, R. S., et al. (2002). Solvent Extraction of Actinides by Tetra-n-alkylmethylenediphosphonates. Journal of Radioanalytical and Nuclear Chemistry.
-
Chiarizia, R., et al. (1996). Diphosphonic Acid Resins for Separation of Actinides. Solvent Extraction and Ion Exchange. Link(Contextualizing the acid vs. ester forms).
Sources
- 1. Tetraethyl methylenediphosphonate | C9H22O6P2 | CID 15455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. O,O'-Diester methylenediphosphonotetrathioate: synthesis, characterization, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. well-labs.com [well-labs.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Extraction chromatographic method for the separation of actinides and lanthanides using EDHBA grafted AXAD-16 polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [repository.mines.edu]
- 7. TETRAISOPROPYL METHYLENEDIPHOSPHONATE [drugs.ncats.io]
- 8. researchgate.net [researchgate.net]
- 9. Back-extraction of major actinides from organic phase through precipitation [comptes-rendus.academie-sciences.fr]
Application Note: Spectroscopic Characterization of Tetrahexyl Methylenediphosphonate
Executive Summary
Tetrahexyl methylenediphosphonate (THMDP) is a lipophilic organophosphorus ester utilized primarily as a heavy metal extractant (actinides/lanthanides) and a versatile intermediate in the synthesis of bone-targeting bisphosphonate drugs. Its structure consists of a methylene bridge connecting two phosphonate groups, each esterified with two hexyl chains.
Accurate characterization of THMDP is critical to ensure the absence of mono-acid impurities (degradation products) and to verify the integrity of the P-C-P backbone. This guide provides a definitive protocol for the structural validation of THMDP using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| IUPAC Name | Tetrahexyl methylenebis(phosphonate) |
| CAS Number | 3011-78-7 |
| Molecular Formula | |
| Molecular Weight | 512.64 g/mol |
| Physical State | Viscous, colorless to pale yellow liquid |
| Solubility | Soluble in chloroform, dichloromethane, hexane; Insoluble in water |
Workflow Overview
The following diagram illustrates the logical flow for complete structural validation, ensuring both functional group identity and molecular connectivity.
Figure 1: Integrated workflow for the spectroscopic validation of this compound.
Protocol 1: FTIR Characterization
FTIR is the primary screen for functional group verification. For THMDP, the critical diagnostic bands are the Phosphoryl (
Experimental Setup
-
Instrument: FTIR Spectrometer with ATR (Attenuated Total Reflectance) accessory (Diamond or ZnSe crystal).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans (background corrected).
-
Sample State: Neat liquid (no KBr pellet required).
Step-by-Step Procedure
-
Clean Crystal: Wipe the ATR crystal with isopropanol and ensure the baseline is flat.
-
Background: Collect a background spectrum of the ambient air.
-
Deposition: Place 10–20 µL of neat THMDP directly onto the crystal center.
-
Acquisition: Lower the pressure arm (if applicable) to ensure good contact and acquire the spectrum.
-
Cleaning: Immediately clean the crystal with dichloromethane (DCM) or isopropanol to prevent phosphonate adhesion.
Data Interpretation
The spectrum should display the following characteristic bands. Absence of the
| Frequency ( | Assignment | Description |
| 2950 – 2850 | Strong. Asymmetric/symmetric stretching of hexyl methyl/methylene groups. | |
| 1250 – 1230 | Strong. Characteristic phosphoryl absorption.[1] Shifts lower if H-bonding occurs. | |
| 1060 – 990 | Strong, broad. Diagnostic of the ester linkage to the hexyl chain. | |
| 800 – 750 | Weak/Medium. Symmetric stretching of the methylene bridge. | |
| ~3400 | Impurity Indicator. Should be ABSENT. Presence indicates hydrolysis to acid. |
Protocol 2: NMR Characterization
NMR provides definitive structural proof. The symmetry of the molecule simplifies the spectra, but the coupling between Phosphorus (
Experimental Setup
-
Solvent: Deuterated Chloroform (
) is preferred due to the high lipophilicity of the hexyl chains. -
Internal Standard: TMS (Tetramethylsilane) for
/ ; (external) for . -
Concentration: 10–20 mg per 0.6 mL solvent.
NMR Protocol (The Purity Check)
Phosphorus NMR is the most robust method for determining purity, as it isolates the phosphorus environment without interference from the alkyl chains.
-
Pulse Sequence: Standard single-pulse with proton decoupling (
). -
Relaxation Delay (D1): Set to
seconds. Phosphonate nuclei can have long relaxation times; insufficient delay leads to integration errors. -
Sweep Width: 200 to -100 ppm.
-
Expected Result:
-
Singlet (
ppm): Indicates pure THMDP. The two phosphorus atoms are chemically equivalent. -
Impurity Signals: Peaks near 10–15 ppm often indicate mono-hydrolysis products (diesters/triesters).
-
NMR Protocol (The Structural Connectivity)
The proton spectrum confirms the ratio of the hexyl chains to the methylene bridge.
-
Key Feature: The methylene bridge protons (
) appear as a triplet (t) due to coupling with two equivalent nuclei ( ).
| Chemical Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |
| 4.05 – 4.15 | Multiplet (m) | 8H | ||
| 2.40 – 2.60 | Triplet (t) | 2H | Bridge protons. | |
| 1.60 – 1.70 | Multiplet (m) | 8H | ||
| 1.25 – 1.40 | Multiplet (m) | 24H | Bulk | Remaining methylene chain. |
| 0.85 – 0.90 | Triplet (t) | 12H | Terminal methyl groups. |
NMR Protocol
Carbon NMR verifies the backbone. The P-C couplings are diagnostic.
-
Bridge Carbon (
): Appears as a triplet at ppm with a large coupling constant ( ). -
-Carbon (
): Appears as a doublet at ppm ( ).
Quality Control & Troubleshooting
Common Impurities
-
Hydrolysis Products: If stored improperly (exposure to moisture), THMDP hydrolyzes to the trihexyl ester and eventually the acid.
-
Detection: Appearance of broad OH bands in FTIR and new, slightly upfield peaks in
NMR.
-
-
Residual Solvent: Hexane or DCM from synthesis.
-
Detection: Sharp singlets in
NMR (Hexane ppm, DCM ppm).
-
Self-Validating Checks
-
Integration Ratio: In
NMR, the ratio of the signal (4.1 ppm) to the Bridge signal (2.5 ppm) must be exactly 4:1 . Deviation implies impurity or incomplete transesterification. -
Coupling Symmetry: The bridge signal must be a clean triplet. A complex multiplet suggests the two phosphorus atoms are no longer equivalent (e.g., asymmetric hydrolysis).
References
-
Sigma-Aldrich. this compound Product Specification & CAS Data. Retrieved from (Verified CAS 3011-78-7).
- Kalaitzis, J. A., et al. (2018). Application of 31P NMR Spectroscopy for the Analysis of Organophosphorus Compounds. Journal of Pharmaceutical and Biomedical Analysis.
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Standard reference for P-C-P coupling constants and IR bands).
- Hutchinson, D. W., & Thornton, D. M. (1987). The synthesis and properties of some methylenebisphosphonates. Journal of Organometallic Chemistry.
Sources
Application Notes and Protocols: Tetrahexyl Methylenediphosphonate in Corrosion Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Phosphonates in Mitigating Corrosion
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across numerous industries, including infrastructure, manufacturing, and energy.[1] The economic and safety implications of corrosion necessitate the development and application of effective corrosion inhibitors. Among the various classes of inhibitors, phosphonates have emerged as highly effective agents for protecting metallic surfaces.[2][3]
Phosphonates are organophosphorus compounds characterized by a stable carbon-to-phosphorus (C-P) bond.[3] Their efficacy as corrosion inhibitors stems from their ability to form a protective, thin film on the metal surface through adsorption and complexation with metal ions.[4][5] This barrier isolates the metal from the corrosive environment, thereby stifling the electrochemical processes that drive corrosion.[3] Phosphonates are valued for their thermal and hydrolytic stability, making them suitable for use in harsh industrial conditions.[4]
Tetrahexyl methylenediphosphonate, with its unique molecular structure featuring two phosphonate groups and long alkyl chains, is a promising candidate for corrosion inhibition. The hexyl groups enhance its solubility in non-aqueous environments and contribute to the formation of a dense, hydrophobic protective layer on the metal surface. This application note provides a comprehensive guide to utilizing this compound in corrosion inhibition studies, detailing the underlying mechanisms and providing step-by-step protocols for its evaluation.
Mechanism of Corrosion Inhibition by this compound
The primary mechanism by which this compound inhibits corrosion involves the formation of a protective film on the metal surface. This process can be understood through the following key steps:
-
Adsorption: The phosphonate groups (-PO(OH)₂) of the this compound molecule have a strong affinity for metal surfaces. They adsorb onto the metal oxide layer through a combination of electrostatic interactions and the formation of coordinate bonds with surface metal atoms.[4] This initial adsorption is a critical step in establishing the protective barrier.
-
Complexation and Film Formation: Once adsorbed, the phosphonate groups can chelate with metal ions present on the surface or those that have dissolved into the surrounding solution.[4] This leads to the formation of a stable, insoluble metal-phosphonate complex that precipitates onto the metal surface, forming a dense and compact protective layer.[4][6] The long hexyl chains of the molecule orient themselves away from the surface, creating a hydrophobic barrier that repels water and other corrosive species.
-
Inhibition of Electrochemical Reactions: The protective film acts as a physical barrier, isolating the metal from the corrosive electrolyte. This barrier impedes both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions that are fundamental to the corrosion process. By hindering these reactions, the overall corrosion rate is significantly reduced. Phosphonate-based inhibitors can act as cathodic, anodic, or mixed-type inhibitors depending on the specific conditions and the nature of the metal-inhibitor complex formed.[6][7]
Core Experimental Protocols
To effectively evaluate the corrosion inhibition performance of this compound, a combination of gravimetric and electrochemical techniques is recommended. These methods provide both quantitative data on corrosion rates and insights into the underlying inhibition mechanisms.
Protocol 1: Weight Loss Method
The weight loss method is a straightforward and widely used technique to determine the average corrosion rate over a specific period.[1]
Objective: To quantify the corrosion inhibition efficiency of this compound by measuring the mass loss of metal coupons.
Materials:
-
Metal coupons (e.g., mild steel, aluminum) of known dimensions
-
Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution)
-
This compound
-
Acetone
-
Distilled water
-
Analytical balance (±0.1 mg accuracy)
-
Water bath or incubator for temperature control
-
Desiccator
Procedure:
-
Coupon Preparation: a. Mechanically polish the metal coupons with successively finer grades of emery paper, rinse with distilled water, degrease with acetone, and dry.[8] b. Accurately measure the dimensions of each coupon to calculate the surface area. c. Weigh each coupon to the nearest 0.1 mg and record the initial weight (W_initial).[8]
-
Inhibitor Solution Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, isopropanol) if it is not directly soluble in the corrosive medium. b. Prepare a series of corrosive solutions containing different concentrations of this compound (e.g., 10, 50, 100, 200 ppm). Include a blank solution without the inhibitor.
-
Immersion Test: a. Immerse the prepared coupons in the respective test solutions. Ensure the coupons are fully submerged.[9] b. Maintain the solutions at a constant temperature for a predetermined duration (e.g., 24, 48, 72 hours).[8]
-
Post-Immersion Analysis: a. After the immersion period, carefully remove the coupons from the solutions. b. Gently clean the coupons with a soft brush to remove corrosion products, rinse with distilled water, then acetone, and dry thoroughly in a desiccator. c. Weigh the cleaned and dried coupons and record the final weight (W_final).[9]
Data Analysis:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR): CR (mm/year) = (k * ΔW) / (A * t * ρ) where:
-
k = 8.76 x 10⁴ (a constant)
-
ΔW = weight loss in grams
-
A = surface area of the coupon in cm²
-
t = immersion time in hours
-
ρ = density of the metal in g/cm³[10]
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where:
-
CR_blank = corrosion rate in the absence of the inhibitor
-
CR_inhibitor = corrosion rate in the presence of the inhibitor
-
Protocol 2: Electrochemical Measurements
Electrochemical techniques provide real-time information about the corrosion process and the inhibitor's mode of action.[11][12]
Objective: To evaluate the corrosion inhibition mechanism and efficiency of this compound using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
Apparatus:
-
Potentiostat/Galvanostat with frequency response analyzer
-
Three-electrode electrochemical cell:
-
Corrosive solution with and without various concentrations of this compound.
This technique measures the current response of the working electrode to a controlled change in potential.[13][14]
Procedure:
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes until a steady-state potential is reached.[14]
-
Polarization Scan: a. Begin the potential scan from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s or 1 mV/s).[15] b. Record the resulting current density as a function of the applied potential.
Data Analysis:
-
Tafel Extrapolation: Extrapolate the linear portions of the anodic and cathodic branches of the polarization curve to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[16]
-
Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100 where:
-
i_corr_blank = corrosion current density in the absence of the inhibitor
-
i_corr_inhibitor = corrosion current density in the presence of the inhibitor
-
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[17][18]
Procedure:
-
Cell Setup and Stabilization: Use the same three-electrode setup and allow the system to stabilize at its OCP.
-
Impedance Measurement: a. Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[17] b. Record the impedance response of the system.
Data Analysis:
-
Nyquist and Bode Plots: The data is typically presented as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).
-
Equivalent Circuit Modeling: Fit the impedance data to an appropriate equivalent electrical circuit to extract parameters such as solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).[12]
-
Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100 where:
-
R_ct_blank = charge transfer resistance in the absence of the inhibitor
-
R_ct_inhibitor = charge transfer resistance in the presence of the inhibitor
-
Data Presentation
Table 1: Weight Loss Measurement Data for this compound on Mild Steel in 1 M HCl at 25°C for 24 hours.
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 150.2 | 12.5 | - |
| 10 | 85.6 | 7.1 | 43.2 |
| 50 | 42.1 | 3.5 | 72.0 |
| 100 | 20.5 | 1.7 | 86.4 |
| 200 | 12.8 | 1.1 | 91.2 |
Table 2: Potentiodynamic Polarization Data for this compound on Mild Steel in 1 M HCl at 25°C.
| Inhibitor Concentration (ppm) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | -475 | 550 | - |
| 10 | -460 | 300 | 45.5 |
| 50 | -452 | 150 | 72.7 |
| 100 | -445 | 75 | 86.4 |
| 200 | -440 | 45 | 91.8 |
Table 3: Electrochemical Impedance Spectroscopy Data for this compound on Mild Steel in 1 M HCl at 25°C.
| Inhibitor Concentration (ppm) | R_ct (Ω·cm²) | C_dl (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 50 | 200 | - |
| 10 | 110 | 150 | 54.5 |
| 50 | 250 | 100 | 80.0 |
| 100 | 550 | 60 | 90.9 |
| 200 | 980 | 40 | 94.9 |
Visualization of Experimental Workflow and Mechanism
Caption: Experimental workflow for evaluating corrosion inhibition.
Caption: Proposed mechanism of corrosion inhibition.
Conclusion
This compound demonstrates significant potential as a corrosion inhibitor, attributable to its strong adsorption onto metal surfaces and the formation of a durable, hydrophobic protective film. The protocols outlined in this application note provide a robust framework for researchers to systematically evaluate its performance. By combining weight loss measurements with advanced electrochemical techniques, a comprehensive understanding of the inhibition efficiency and underlying mechanisms can be achieved. Further studies could explore the influence of environmental factors such as temperature, pH, and flow conditions on the inhibitor's performance, as well as its synergistic effects with other corrosion inhibitors.
References
- Corrosion Control Using Inhibitor Systems Based on Phosphonates and Metal Phosphonate Materials. (2020-03-15).
- Phosphonate - Wikipedia.
- Weight Loss Method: Significance and symbolism. (2026-01-19).
- Phosphonates – Knowledge and References - Taylor & Francis.
- Technical Note: The Mechanism of Corrosion Inhibition by Phosphate-Based Cooling System Corrosion Inhibitors - AMPP. (1986-04-01).
- Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride - AIP Publishing.
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022-09-09).
- Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS).
- Corrosion Measurement by Weight Loss | PDF - Scribd.
- Electrochemical impedance spectroscopy study on corrosion inhibition of benzyltriethylammonium chloride - AIP Publishing. (2013-11-27).
- The critical role of Phosphonates in water treatment - TZ Group. (2025-04-21).
- Electrochemical Impedance Spectroscopy as a Tool for Studying Steel Corrosion Inhibition in Simulated Concrete Environments—Red Mud Used as Rebar Corrosion Inhibitor - ASTM Digital Library.
- Phosphonates: Uses, Properties, Examples & The Environment - Airedale Group. (2022-11-22).
- Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media - Chemical Science Review and Letters.
- How to decode the standard test methods for corrosion? - BioLogic Learning Center. (2024-10-08).
- ASTM G61: Standard test method for conducting cyclic potentiodynamic polarization.
- Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements1.
- Potentiodynamic Corrosion Testing - PMC - NIH. (2016-09-04).
- (PDF) Potentiodynamic Corrosion Testing - ResearchGate. (2025-08-06).
- Exact calculation of corrosion rates by the weight-loss method | Experimental Results. (2022-05-16).
- Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid - MDPI. (2022-02-09).
- Phosphonate inhibitors: Types, solution chemistry, and applications - ResearchGate.
- Effect of Phosphate-Based Inhibitor on Corrosion Kinetics and Mechanism for Formation of Passive Film onto the Steel Rebar in Chloride-Containing Pore Solution - PMC.
Sources
- 1. chesci.com [chesci.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Phosphonates: Uses, Properties, Examples & The Environment [airedale-group.com]
- 4. content.ampp.org [content.ampp.org]
- 5. The critical role of Phosphonates in water treatment [tzgroupusa.com]
- 6. content.ampp.org [content.ampp.org]
- 7. Effect of Phosphate-Based Inhibitor on Corrosion Kinetics and Mechanism for Formation of Passive Film onto the Steel Rebar in Chloride-Containing Pore Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid [mdpi.com]
- 9. scribd.com [scribd.com]
- 10. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. ijcsi.pro [ijcsi.pro]
- 13. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biologic.net [biologic.net]
- 15. ASTM G61: Standard test method for conducting cyclic potentiodynamic polarization | Metrohm [metrohm.com]
- 16. researchgate.net [researchgate.net]
- 17. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 18. pubs.aip.org [pubs.aip.org]
Troubleshooting & Optimization
Purification techniques for removing impurities from Tetrahexyl methylenediphosphonate
Welcome to the technical support center for the purification of tetrahexyl methylenediphosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Given the limited specific literature on this compound, this guide synthesizes established principles for the purification of non-polar, high molecular weight organophosphorus compounds with field-proven insights.
I. Understanding Your Compound and Potential Impurities
This compound is a non-polar organic molecule with a high molecular weight and boiling point. Its purification can be challenging due to its physical properties. A common synthetic route to tetra-alkyl methylenediphosphonates is the Michaelis-Arbuzov reaction between a trialkyl phosphite and a dihalomethane.[1][2][3][4] A patent describes a similar synthesis for tetra-secondary alkyl methylenediphosphonates using tri-secondary alkyl phosphite and dibromomethane.[5]
Based on this, common impurities may include:
-
Unreacted Starting Materials: Trihexyl phosphite and dibromomethane.
-
Byproducts of the Arbuzov Reaction: Hexyl bromide.
-
Side-Reaction Products: Pyrophosphonates or other rearrangement products.[6]
-
Solvent Residues: From the reaction or initial workup.
The purification strategy will depend on the nature and quantity of these impurities.
II. Choosing the Right Purification Technique: A Decision Guide
The selection of an appropriate purification technique is critical for achieving high purity. The following flowchart provides a general decision-making framework:
Sources
- 1. Arbuzov (Reaction) [quimicaorganica.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. Arbuzov Reaction [organic-chemistry.org]
- 5. US3251907A - Method for preparing tetra-secondary alkyl methylenediphosphonates - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
Technical Support Center: Stabilizing Tetrahexyl Methylenediphosphonate in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to address stability challenges with Tetrahexyl Methylenediphosphonate in aqueous environments. While specific hydrolysis data for this particular long-chain phosphonate ester is not widely published, the principles governing phosphonate ester stability are well-established. This guide synthesizes these principles to provide actionable strategies for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what makes it susceptible to hydrolysis?
This compound is an organophosphorus compound featuring a central methylene bridge connecting two phosphonate groups. Each phosphonate group is esterified with two hexyl chains (C₆H₁₃). The key structural features relevant to its stability are the phosphorus-oxygen-carbon (P-O-C) ester bonds.
Like other phosphonate esters, it is susceptible to hydrolysis, which is the cleavage of these P-O-C bonds by water.[1] This reaction is typically catalyzed by either acid or base and results in the formation of the corresponding phosphonic acid and hexanol.[2] The central phosphorus-carbon (P-C) bond is significantly more resistant to cleavage under typical aqueous conditions.[1]
It is important to note that long-chain tetraalkyl methylenediphosphonates, such as the tetraisopropyl analog, are often poorly soluble in water.[3] Therefore, preparing a stable aqueous solution of this compound presents the dual challenges of managing its hydrophobicity and preventing chemical degradation.
Q2: What are the primary factors that influence the rate of hydrolysis?
The stability of phosphonate esters in aqueous solutions is governed by a set of interconnected factors. Understanding these is crucial for designing robust experimental conditions.
-
pH of the Solution: This is the most critical factor. The hydrolysis of the P-O-C bond is catalyzed by both H⁺ (acid) and OH⁻ (base).[4][5] Consequently, the rate of degradation is typically lowest in the near-neutral pH range (approximately 6-8) and increases significantly at pH extremes.[4]
-
Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis.[4][6] Experiments conducted at elevated temperatures (e.g., 37°C for biological assays) will experience a higher rate of degradation compared to those performed at room temperature or below.
-
Steric Hindrance: The structure of the ester group itself plays a protective role. The bulky hexyl groups in this compound create steric hindrance around the phosphorus center. This bulkiness physically obstructs the approach of nucleophiles like water or hydroxide ions, slowing the rate of hydrolysis compared to less hindered esters like tetraethyl or tetramethyl methylenediphosphonates.[2][5][7]
-
Enzymatic Activity: In biological matrices such as cell culture media, plasma, or tissue homogenates, enzymes like esterases and phosphatases can dramatically accelerate the cleavage of phosphonate esters.[4][8] This is a critical consideration in drug development, where such esters are often designed as prodrugs to be activated by these very enzymes.
-
Presence of Metal Ions: Certain metal ions can act as catalysts, promoting the hydrolysis of phosphate and phosphonate esters. While less commonly cited than pH and temperature, this can be a factor in buffers or media containing divalent cations.[9]
Q3: What are the recommended strategies to prevent hydrolysis in my aqueous preparations?
Preventing hydrolysis requires a multi-faceted approach focused on controlling the key factors identified above.
-
Strict pH Control: Maintain the aqueous solution at a neutral pH (6.5 - 7.5) using a suitable buffer system (e.g., Phosphate-Buffered Saline (PBS), HEPES). This is the single most effective measure to minimize degradation.[5]
-
Temperature Management: Prepare, store, and handle your solutions at the lowest practical temperature. For long-term storage, keep solutions frozen (-20°C or -80°C). For short-term use, store at 2-8°C.[5]
-
Use of Co-solvents: Given the expected low water solubility, a water-miscible organic co-solvent will likely be necessary.[2] Options include Dimethyl Sulfoxide (DMSO), ethanol, or acetonitrile. Prepare a concentrated stock solution in the neat organic solvent and then dilute it into the aqueous buffer immediately before use. This minimizes the compound's exposure time to aqueous conditions.
-
Minimize Moisture Exposure: When handling the neat compound or preparing stock solutions, work in a dry environment and use anhydrous solvents to prevent premature degradation.[9]
-
Incorporate Chelating Agents: If you suspect metal ion-catalyzed hydrolysis, consider adding a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your buffer system.[9]
The following table summarizes the impact of key variables on the stability of phosphonate esters.
| Parameter | Condition | Effect on Hydrolysis Rate | Recommendation |
| pH | Acidic (pH < 5) | High | Buffer to pH 6.5 - 7.5 |
| Neutral (pH 6.5-7.5) | Low (Optimal Stability) | Use this range for preparations | |
| Basic (pH > 8) | High | Buffer to pH 6.5 - 7.5 | |
| Temperature | Low (≤ 4°C) | Low | Store solutions at 2-8°C or frozen |
| Ambient (~25°C) | Moderate | Limit exposure time | |
| Elevated (≥ 37°C) | High | Account for faster degradation in assays | |
| Ester Group | Small (e.g., Methyl) | High | N/A (Intrinsic to molecule) |
| Bulky (e.g., Hexyl) | Low | The hexyl groups provide inherent stability |
Q4: How can I monitor the hydrolysis of my compound to validate my stabilization strategy?
Verifying the stability of your compound under your specific experimental conditions is crucial. The most common approach is to quantify the disappearance of the parent compound (this compound) and the appearance of its hydrolysis products over time.
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique. A reverse-phase HPLC method (e.g., using a C18 column) can typically separate the hydrophobic parent ester from its more polar, charged phosphonic acid hydrolysis products. By running samples at various time points (e.g., 0, 2, 4, 8, 24 hours), you can calculate the rate of degradation.
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful, non-destructive technique for directly observing phosphorus-containing compounds.[10] The parent tetraester will have a distinct chemical shift from the partially and fully hydrolyzed species. This allows for straightforward quantification of all phosphonate-containing molecules in the solution.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For complex biological samples, LC-MS/MS provides the highest sensitivity and selectivity, allowing you to quantify the parent compound and its metabolites even at very low concentrations.[10]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Scenario 1: Significant loss of compound during aqueous work-up or silica gel chromatography.
-
Possible Cause: Unintentional hydrolysis due to the presence of acidic or basic conditions. Standard silica gel is inherently acidic and can promote the degradation of sensitive phosphonate esters.[5] Similarly, aqueous extraction steps without pH control can lead to rapid hydrolysis.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product loss during purification.
Scenario 2: A this compound-based prodrug shows lower than expected biological activity in a cell-based assay.
-
Possible Cause: The prodrug may be prematurely hydrolyzing in the cell culture medium before it has a chance to cross the cell membrane. The resulting charged phosphonic acid is often membrane-impermeable.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an inactive phosphonate ester prodrug.
Experimental Protocols
Protocol 1: General Method for Preparing a Stabilized Aqueous Solution
This protocol describes the preparation of a buffered aqueous solution of this compound using a co-solvent approach.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile, 0.22 µm filtered
-
Calibrated pH meter
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a Concentrated Stock Solution:
-
In a clean, dry environment, accurately weigh a precise amount of this compound.
-
Dissolve the compound in a minimal volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Ensure complete dissolution.
-
Store this stock solution at -20°C or -80°C in an airtight vial with desiccant.
-
-
Prepare the Working Solution:
-
On the day of the experiment, thaw the DMSO stock solution completely and vortex briefly.
-
Determine the final concentration needed for your experiment.
-
Perform a serial dilution by adding the DMSO stock solution to the pre-warmed (if required by the experiment, e.g., 37°C) PBS buffer (pH 7.4).
-
Crucially, add the DMSO stock to the buffer while vortexing the buffer. This rapid mixing helps prevent the hydrophobic compound from precipitating.
-
Ensure the final concentration of DMSO in the aqueous solution is low (typically ≤ 0.5%) to avoid artifacts in biological experiments.
-
-
Final Check and Use:
-
Visually inspect the final solution for any signs of precipitation. If observed, the concentration may be too high for the chosen DMSO percentage.
-
Use the freshly prepared working solution immediately to minimize the risk of hydrolysis. Do not store dilute aqueous solutions.
-
Protocol 2: Stability Assessment using Reverse-Phase HPLC
This protocol outlines a method to determine the stability of this compound in a given aqueous buffer.
Equipment and Materials:
-
HPLC system with UV or MS detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase modification)
-
Thermostated autosampler or incubator
Procedure:
-
Method Development:
-
Develop an isocratic or gradient HPLC method that can resolve the parent this compound from its potential hydrolysis products.
-
A typical starting point for the mobile phase could be a mixture of Water (with 0.1% TFA) and Acetonitrile (with 0.1% TFA).
-
Due to its hydrophobicity, the parent compound will require a high percentage of organic solvent to elute and will have a long retention time. Hydrolysis products will elute much earlier.
-
-
Sample Preparation for Stability Study:
-
Prepare a solution of the compound in the test buffer at the desired concentration and temperature (e.g., 100 µM in PBS at 37°C), following Protocol 1.
-
-
Time-Point Analysis:
-
Immediately after preparation, inject the first sample (t=0) onto the HPLC system.
-
Incubate the remaining solution under the desired test conditions (e.g., in a 37°C incubator).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot and inject it into the HPLC.
-
-
Data Analysis:
-
For each time point, integrate the peak area of the parent compound.
-
Plot the natural logarithm of the parent compound's peak area versus time.
-
If the hydrolysis follows first-order kinetics, the plot will be linear. The slope of this line is the negative of the pseudo-first-order rate constant (-k).
-
The half-life (t₁/₂) of the compound under these conditions can be calculated using the formula: t₁/₂ = 0.693 / k.
-
References
-
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12431. [Link]
-
Wikipedia. (n.d.). Phosphonate. Wikipedia. [Link]
-
PubChem. (n.d.). Tetraethyl methylenediphosphonate. National Center for Biotechnology Information. [Link]
-
Kovács, T., et al. (2004). Metabolic properties of phosphonate esters. Pharmazie, 59(5), 377-380. [Link]
-
Janeba, Z. (2020). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 8, 693. [Link]
-
A&A Pharmachem. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. A&A Pharmachem Blog. [Link]
-
Hach. (n.d.). Phosphonates. Hach Company. [Link]
-
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC - NIH. [Link]
-
LookChem. (n.d.). Tetraisopropyl methylenediphosphonate. LookChem. [Link]
-
Trzepizur, A., et al. (2022). Temperature influence on the selectivity of esterification of butylphosphonic acid (1a) with triethyl orthoacetate (2a). ResearchGate. [Link]
-
Wiemer, A. J., & Wiemer, D. F. (2015). Phosphonate prodrugs: an overview and recent advances. PMC - NIH. [Link]
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- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cas 1660-95-3,Tetraisopropyl methylenediphosphonate | lookchem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. carbodiimide.com [carbodiimide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for the Michaelis-Arbuzov synthesis of bisphosphonates
Welcome to the technical support center for the Michaelis-Arbuzov synthesis of bisphosphonates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance your reaction yields, purity, and overall success.
Introduction to the Michaelis-Arbuzov Reaction in Bisphosphonate Synthesis
The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry, widely employed for the formation of a carbon-phosphorus bond to create phosphonates.[1][2][3] In the context of medicinal chemistry, it is a critical step in the synthesis of many bisphosphonates, a class of drugs renowned for their therapeutic effects in bone diseases such as osteoporosis.[4][5][6] The reaction typically involves the treatment of a trialkyl phosphite with an alkyl halide, proceeding through a phosphonium salt intermediate to yield the desired phosphonate.[1][2][7]
While robust, the synthesis of structurally complex bisphosphonates can present numerous challenges, from low yields to problematic side reactions and purification difficulties. This guide is structured to address these specific issues with practical, evidence-based solutions.
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses common problems encountered during the Michaelis-Arbuzov synthesis of bisphosphonates and provides actionable solutions based on established chemical principles.
Problem 1: Low or No Product Yield
Q1: My reaction is showing very low conversion to the desired bisphosphonate. What are the likely causes and how can I improve the yield?
A1: Low conversion is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is essential.
-
Reactivity of the Alkyl Halide: The nature of your alkyl halide is paramount. The reactivity follows the order R-I > R-Br > R-Cl.[1] If you are using a chloride, consider switching to the bromide or iodide analogue to increase the rate of the initial SN2 attack. Be aware that primary alkyl halides are most effective, while secondary halides often lead to elimination side products (alkenes), and tertiary, aryl, and vinyl halides are generally unreactive under standard conditions.[1][2]
-
Reaction Temperature: The classical Michaelis-Arbuzov reaction often requires high temperatures, typically in the range of 120-160 °C, to drive the dealkylation of the phosphonium salt intermediate.[2][8] Insufficient heating can lead to an incomplete reaction. Conversely, excessively high temperatures can lead to decomposition of reactants or products. It is crucial to carefully control and optimize the temperature for your specific substrates.
-
Purity of Reagents and Solvents: Ensure that your trialkyl phosphite is free of phosphorous acid, which can interfere with the reaction. Similarly, your alkyl halide should be pure. Water is detrimental to the reaction, so using anhydrous solvents and flame-dried glassware is highly recommended to prevent hydrolysis of the phosphite and other side reactions.[9]
-
Steric Hindrance: Significant steric bulk on either the phosphite or the alkyl halide can impede the SN2 reactions, slowing down both the initial attack and the final dealkylation step. If steric hindrance is a suspected issue, you may need to employ more forcing conditions (higher temperatures, longer reaction times) or consider alternative synthetic routes.
-
Catalysis: For less reactive halides (e.g., aryl halides), the addition of a catalyst can be beneficial. Lewis acids have been shown to mediate the reaction at room temperature.[7] Palladium and nickel catalysts have also been employed to facilitate the reaction with aryl halides.[7][10]
Problem 2: Formation of Significant Byproducts
Q2: I am observing several unexpected spots on my TLC and peaks in my NMR, indicating byproduct formation. What are these byproducts and how can I minimize them?
A2: Byproduct formation can complicate purification and reduce the yield of your target bisphosphonate. Common byproducts and mitigation strategies are outlined below.
-
Perkow Reaction: When using α-halo ketones as substrates, the Perkow reaction can be a significant competing pathway, leading to the formation of vinyl phosphates instead of the desired β-keto phosphonates.[2] To favor the Michaelis-Arbuzov product, consider using higher reaction temperatures. The use of α-iodo ketones exclusively yields the Arbuzov product.[2]
-
Transesterification and Self-Reaction: If your reaction mixture contains alcohols or if you are using an alcohol as a solvent, transesterification of the trialkyl phosphite can occur, leading to a mixture of phosphonates.[11] Additionally, the alkyl halide generated during the dealkylation step (R-X) can react with the starting trialkyl phosphite, leading to a different phosphonate byproduct.[10]
-
Solution: To minimize this, use a trialkyl phosphite that generates a volatile or less reactive alkyl halide as a byproduct. For example, using trimethyl or triethyl phosphite allows for the removal of the low-boiling methyl or ethyl halide byproducts during the reaction.[10] Conducting the reaction neat (solvent-free) can also simplify the product mixture.[12][13]
-
-
Elimination Products: As mentioned, secondary alkyl halides can undergo elimination to form alkenes, especially at elevated temperatures.[2] If this is a major issue, exploring milder reaction conditions, such as Lewis acid catalysis at lower temperatures, may be beneficial.
Problem 3: Difficulty in Product Purification
Q3: My crude product is an oily mixture that is difficult to purify by column chromatography. What are some effective purification strategies?
A3: The purification of bisphosphonates can be challenging due to their polarity and potential for multiple charged states.
-
Chromatography: While challenging, silica gel chromatography can be effective. A common issue is the strong adsorption of the polar phosphonate to the silica. To mitigate this, consider:
-
Using a more polar eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate.
-
Adding a small amount of a volatile acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization and reduce tailing, depending on the nature of your compound.
-
-
Distillation: For thermally stable, lower molecular weight phosphonates, distillation under reduced pressure can be an effective purification method.
-
Recrystallization: If your bisphosphonate product is a solid, recrystallization from an appropriate solvent system can yield highly pure material.
-
Hydrolysis and Purification of the Bisphosphonic Acid: In many cases, it is advantageous to hydrolyze the crude bisphosphonate ester to the corresponding bisphosphonic acid. The acid is often a crystalline solid that can be purified by recrystallization from water or other polar solvents. The ester can be hydrolyzed using methods such as treatment with bromotrimethylsilane (TMSBr) followed by water or aqueous HCl.
Frequently Asked Questions (FAQs)
Q4: What is the optimal temperature for the Michaelis-Arbuzov reaction in bisphosphonate synthesis?
A4: There is no single optimal temperature, as it is highly dependent on the specific substrates. For many syntheses, temperatures between 130-150 °C are employed.[8][14] However, for more reactive alkyl halides, the reaction may proceed at lower temperatures. It is always advisable to perform small-scale optimization experiments to determine the ideal temperature for your system, monitoring the reaction progress by TLC, GC-MS, or NMR.
Q5: Can I use a solvent for the Michaelis-Arbuzov reaction? If so, which ones are recommended?
A5: While many Michaelis-Arbuzov reactions are run neat (solvent-free), high-boiling, non-reactive solvents can be used.[12] Suitable solvents include sulfolane, toluene, or xylene. The choice of solvent can influence the reaction rate and selectivity. For instance, ionic liquids have been explored as a green alternative to traditional organic solvents.[15] It is crucial to ensure the solvent is anhydrous.
Q6: How does the choice of the trialkyl phosphite affect the reaction?
A6: The reactivity of the phosphite is influenced by the electronic and steric nature of the alkyl groups. Electron-donating groups on the phosphite will increase its nucleophilicity and accelerate the initial SN2 attack.[1] Conversely, bulky alkyl groups can sterically hinder the reaction. A practical consideration is the boiling point of the alkyl halide byproduct formed during dealkylation. Using phosphites like triethyl phosphite is common because the resulting ethyl halide is volatile and can be easily removed from the reaction mixture.[10]
Q7: Are there modern, milder alternatives to the classical high-temperature Michaelis-Arbuzov reaction?
A7: Yes, several modifications have been developed to make the reaction more efficient and applicable to sensitive substrates. These include:
-
Lewis Acid Catalysis: Using Lewis acids like BF₃·SiO₂, NbCl₅, or ZnI₂ can promote the reaction at or near room temperature.[10][15]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields under solvent-free conditions.[8][13]
-
Photochemical Methods: Photo-Arbuzov reactions have been developed for the synthesis of aryl phosphonates, which are typically unreactive under thermal conditions.[10]
-
Flow Chemistry: Performing the reaction in a continuous flow reactor can offer better temperature control, improved safety, and easier scalability.[12]
Experimental Protocols & Data
General Protocol for Michaelis-Arbuzov Synthesis of a Tetraalkyl Methylenebisphosphonate
This protocol provides a general guideline. The specific quantities, temperature, and reaction time should be optimized for your particular substrates.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the dihaloalkane (e.g., diiodomethane, 1.0 eq).
-
Addition of Phosphite: Add triethyl phosphite (2.0-2.2 eq) to the flask.
-
Reaction: Heat the reaction mixture to 130-150 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by TLC or ³¹P NMR spectroscopy. The disappearance of the triethyl phosphite signal (around +139 ppm) and the appearance of the bisphosphonate product signal will indicate reaction completion.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess volatile components under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Table 1: Influence of Reaction Conditions on Yield
| Entry | Alkyl Halide | Phosphite | Conditions | Yield (%) | Reference |
| 1 | α-chloro-benzylphosphonate | Triethyl phosphite | 135 °C | Low Conversion | [14] |
| 2 | α-mesyloxy-benzylphosphonate | Triethyl phosphite | 135 °C, excess phosphite | 76-81 | [14] |
| 3 | Aryl Halide | Trialkyl phosphite | Nano-BF₃·SiO₂, Ionic Liquid, 90 °C | 85-94 | [15] |
| 4 | Benzyl Alcohol | Triethyl phosphite | n-Bu₄NI, 125 °C | High | [11] |
Note: The reaction with benzyl alcohol is a modified, alcohol-based Michaelis-Arbuzov reaction.
Visualizing the Process
The Michaelis-Arbuzov Reaction Mechanism
Caption: The two-step mechanism of the Michaelis-Arbuzov reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
-
Michaelis–Arbuzov reaction - J&K Scientific LLC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Keglevich, G., et al. (2025). Cytotoxic Activity of Bisphosphonic Derivatives Obtained by the Michaelis–Arbuzov or the Pudovik Reaction. MDPI. [Link]
-
Michaelis–Arbuzov reaction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Kolokytha, P., et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. [Link]
-
Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. (n.d.). Bentham Science Publisher. Retrieved February 15, 2026, from [Link]
-
Keglevich, G., et al. (2025). Cytotoxic Activity of Bisphosphonic Derivatives Obtained by the Michaelis–Arbuzov or the Pudovik Reaction. Semantic Scholar. [Link]
-
Arbuzov Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
-
Thirupathi, R., et al. (2011). Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. ACS Publications. [Link]
-
Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for CP(O). (n.d.). Retrieved February 15, 2026, from [Link]
-
Scheme 1. Optimization of the Michaelis-Arbuzov reaction. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 15, 2026, from [Link]
-
Challenging synthesis of bisphosphonate derivatives with reduced steric hindrance - IRIS. (n.d.). Retrieved February 15, 2026, from [Link]
-
Cytotoxic Activity of Bisphosphonic Derivatives Obtained by the Michaelis-Arbuzov or the Pudovik Reaction - PubMed. (2025). PubMed. [Link]
-
Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry - ResearchGate. (2014). Retrieved February 15, 2026, from [Link]
-
Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details - MDPI. (2020). [Link]
-
Bisphosphonates: Synthesis, structures, properties, medical and industrial applications. (2022). ScienceDirect. [Link]
-
Alcohol-based Michaelis–Arbuzov reaction: an efficient and environmentally-benign method for C–P(O) bond formation - Green Chemistry (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]
-
The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo - UNH Scholars Repository. (2019). Retrieved February 15, 2026, from [Link]
-
Solvent-Free Michaelis-Arbuzov Rearrangement under Flow Conditions - PubMed. (2019). PubMed. [Link]
-
Microwave Mediated Michaelis-Arbuzov Reaction to Synthesize Bioactive Phenylphosphonate Derivatives Under Solvent Free Condition | Asian Journal of Organic & Medicinal Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis and Characterization of New Symmetrical Bisphosphonates - Taylor & Francis. (2010). [Link]
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- 3. eurekaselect.com [eurekaselect.com]
- 4. Cytotoxic Activity of Bisphosphonic Derivatives Obtained by the Michaelis-Arbuzov or the Pudovik Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Arbuzov Reaction [organic-chemistry.org]
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- 15. researchgate.net [researchgate.net]
Validation & Comparative
A comparative study of the surface activity of alkyl phosphonates versus alkyl carboxylates
For professionals in chemical research, materials science, and drug formulation, the selection of a surfactant or surface-binding agent is a critical decision that profoundly impacts system stability, performance, and efficacy. Among the anionic amphiphiles, alkyl carboxylates and alkyl phosphonates are two of the most frequently utilized classes. While structurally similar—both possessing a hydrophobic alkyl tail—their distinct acidic headgroups bestow upon them remarkably different physicochemical properties and surface activities.
This guide provides an in-depth, objective comparison of these two surfactant classes, moving beyond simple descriptions to explain the fundamental chemical principles and causality behind their performance. We will explore their intrinsic properties, comparative surface activity, and provide a robust experimental framework for their evaluation.
The Fundamental Differentiator: Headgroup Structure and Acidity
The primary distinction between these two families lies in the geometry and acidity of their polar headgroups. A carboxylate group features a carbon atom double-bonded to one oxygen and single-bonded to another, while a phosphonate group has a central phosphorus atom bonded to three oxygen atoms. This structural difference has profound implications for their interaction with solvents and surfaces.
One of the most significant consequences is the difference in acidity (pKa). Phosphonic acids are considerably more acidic than their carboxylic acid counterparts. The first dissociation constant (pKa₁) for a long-chain phosphonic acid is typically in the range of 1.9 to 2.9, whereas the pKa for a similar carboxylic acid is around 4-5.[1][2][3] This means that at a neutral pH, the phosphonate group is predominantly in its dianionic state (-PO₃²⁻), while the carboxylate group is in its monoanionic state (-COO⁻). This difference in charge state and charge distribution is a key driver of their divergent behaviors.
Comparative Physicochemical Properties
The differences in headgroup structure directly translate to variances in solubility, interaction with ions, and thermal stability.
Acidity and pH Sensitivity
As established, phosphonic acids are significantly stronger acids than carboxylic acids.[2][4] This has critical practical implications. Carboxylate surfactants exhibit dramatic changes in solubility and surface activity around their pKa (pH 4-5); below this pH, they protonate to form the much less soluble carboxylic acid, often leading to precipitation.[5] Phosphonate surfactants, with a much lower pKa₁, remain charged and soluble over a much broader and more acidic pH range, offering greater formulation latitude.
Interaction with Divalent Cations (Calcium Tolerance)
A crucial performance metric for anionic surfactants is their tolerance to divalent cations like Ca²⁺ and Mg²⁺, commonly referred to as water hardness. Both carboxylates (soaps) and phosphonates are known to form insoluble salts with calcium.[6][7] However, the nature of this interaction differs.
-
Alkyl Carboxylates: Readily precipitate in the presence of calcium ions to form insoluble scum, which deactivates the surfactant.
-
Alkyl Phosphonates: Also form insoluble calcium salts. The tolerance (the concentration of phosphonate that can be present before precipitation occurs) is dependent on pH, temperature, and calcium concentration.[6] While they do precipitate, phosphonates are widely used as scale inhibitors precisely because of their strong interaction with calcium, which allows them to disrupt the formation of calcium carbonate scale even at sub-stoichiometric concentrations.[8]
The chelation capacity of the phosphonate group is generally stronger than the carboxylate, contributing to its utility as a scale inhibitor but also defining its sensitivity to hardness.
| Property | Alkyl Carboxylate | Alkyl Phosphonate | Rationale & Significance |
| Typical pKa | ~4.0 - 5.0 | pKa₁: ~1.9 - 2.9pKa₂: ~6.0 - 8.0 | Phosphonates are ionized over a much wider pH range, offering greater stability in acidic formulations.[1][2] |
| Predominant Charge (pH 7) | -1 (Monoanionic) | -2 (Dianionic) | The higher charge density of the phosphonate headgroup leads to stronger hydration and different interfacial packing. |
| Calcium Tolerance | Poor; forms insoluble precipitates (scum). | Variable; forms insoluble salts but also used as a scale inhibitor due to strong chelation.[6][8] | Performance in hard water is a critical application parameter. Phosphonates may offer better scale control but can also be depleted by precipitation. |
| Surface Binding Strength (Metal Oxides) | Weaker, often monodentate binding. | Stronger, capable of multidentate (bi-, tri-dentate) binding.[9] | Phosphonates form more stable and robust self-assembled monolayers (SAMs) on metal oxide surfaces, crucial for nanoparticle stabilization and surface modification. |
Surface Activity and Performance
Surface activity is defined by two key parameters: the efficiency of the surfactant in reducing surface tension, reflected by the Critical Micelle Concentration (CMC), and the effectiveness, which is the maximum surface tension reduction achieved.
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers in the bulk solution begin to self-assemble into micelles. This process is an entropy-driven phenomenon known as the hydrophobic effect.[10][11] For both alkyl phosphonates and carboxylates, the CMC is strongly dependent on the length of the alkyl chain; a longer chain leads to a lower CMC because the greater hydrophobicity provides a stronger driving force for micellization.[12][13][14]
While directly comparable CMC data for identical chain lengths are scarce in the literature, we can infer the influence of the headgroup. The larger, more highly charged, and more strongly hydrated dianionic phosphonate headgroup generally leads to greater repulsion between surfactant molecules at the interface and in the micelle. This increased repulsion must be overcome by the hydrophobic effect. Consequently, for a given alkyl chain length, an alkyl phosphonate would be expected to have a higher CMC than its alkyl carboxylate counterpart.
Surface Tension Reduction
The effectiveness of a surfactant is its ability to lower the surface tension of the solvent, typically measured at the CMC (γ_CMC). The phosphonate headgroup, being bulkier and more hydrated than the carboxylate group, may disrupt the packing of the alkyl chains at the air-water interface. This less-dense packing can result in a slightly higher surface tension at the CMC compared to a more efficiently packed carboxylate monolayer.
Experimental Protocol: A Self-Validating Method for Comparative Analysis
To provide definitive, application-specific data, a direct experimental comparison is essential. The Wilhelmy plate method is a robust and highly accurate technique for determining both equilibrium surface tension and CMC.[15]
Objective
To quantitatively determine and compare the Critical Micelle Concentration (CMC) and the surface tension at the CMC (γ_CMC) for an alkyl phosphonate and an alkyl carboxylate of identical chain length.
Materials & Equipment
-
High-precision force tensiometer
-
Wilhelmy plate (platinum, properly cleaned)
-
Glass vessel with temperature control jacket
-
High-purity water (e.g., 18.2 MΩ·cm)
-
Alkyl phosphonate surfactant
-
Alkyl carboxylate surfactant (same alkyl chain length)
-
Magnetic stirrer and stir bar
-
High-precision analytical balance and glassware
Step-by-Step Methodology
-
System Preparation & Calibration:
-
Thoroughly clean the Wilhelmy plate by flaming it to red heat to remove organic contaminants.
-
Clean all glassware meticulously.
-
Calibrate the tensiometer using high-purity water, ensuring the measured surface tension is within the accepted value (e.g., ~72.8 mN/m at 20°C). This step validates the instrument's performance.
-
-
Stock Solution Preparation:
-
Accurately prepare a concentrated stock solution of each surfactant (e.g., 100x the expected CMC) in high-purity water. Gentle heating and stirring may be required for dissolution. Ensure complete solubilization.
-
-
Measurement Workflow:
-
Place a known volume of high-purity water into the temperature-controlled vessel.
-
Lower the clean Wilhelmy plate until it just touches the liquid surface and a meniscus is formed.
-
Allow the system to equilibrate (typically 15-30 minutes). Record the surface tension. The reading must be stable over time to ensure equilibrium is reached, a key self-validating checkpoint.
-
Begin titrating small, precise aliquots of the surfactant stock solution into the vessel.
-
After each addition, allow the system to equilibrate with gentle stirring until a stable surface tension reading is achieved before recording the value.
-
Continue this process, decreasing the size of the aliquots as the surface tension begins to change more rapidly, until the surface tension value plateaus or changes very little with subsequent additions.
-
-
Data Analysis and CMC Determination:
-
Plot the measured surface tension (γ, in mN/m) as a function of the logarithm of the surfactant concentration (log C).
-
The resulting plot will typically show two distinct linear regions. The intersection of the trend lines for these two regions corresponds to the CMC.
-
The surface tension value in the plateau region is the γ_CMC.
-
Conclusion: Selecting the Right Tool for the Job
The choice between an alkyl phosphonate and an alkyl carboxylate is not a matter of which is universally "better," but which is chemically appropriate for the specific application.
Choose an Alkyl Phosphonate when:
-
Strong, stable surface binding is required, particularly on metal oxide surfaces for applications like nanoparticle functionalization, corrosion inhibition, or creating robust self-assembled monolayers.[9][16]
-
The formulation requires stability and solubility across a wide pH range, especially under acidic conditions.
-
Hard water tolerance and scale inhibition are primary design considerations, and the potential for phosphonate precipitation can be managed.[17]
Choose an Alkyl Carboxylate when:
-
A cost-effective, general-purpose surfactant for emulsification or detergency in soft water is needed.
-
The application operates in a well-defined pH range safely above the pKa of the carboxylic acid.
-
The system is free from significant concentrations of divalent cations that would cause precipitation.
By understanding the fundamental chemical differences—rooted in the structure and acidity of the headgroup—researchers and formulators can make informed decisions, moving from empirical trial-and-error to a rational design approach for developing superior products and technologies.
References
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ResearchGate. (2025). Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids. PMC. Available at: [Link]
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ResearchGate. (n.d.). Preparation and clay tolerance research of a polycarboxylate superplasticizer modified by phosphonate group. Available at: [Link]
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ResearchGate. (2003). Phosphonate Surfactants. Available at: [Link]
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ResearchGate. (2025). Testing the formation of Ca–phosphonate precipitates and evaluating the anionic polymers as Ca–phosphonate precipitates and CaCO3 scale inhibitor in simulated cooling water. Available at: [Link]
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Wikipedia. (n.d.). Thermodynamics of micellization. Available at: [Link]
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Quora. (2020). Why does critical micelle concentration decrease with an increase in chain length hydrophobic portion (alkyl group)? Available at: [Link]
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pKa chart. (n.d.). Available at: [Link]
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Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Available at: [Link]
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PubMed. (2013). Phosphonate- and carboxylate-based self-assembled monolayers for organic devices: a theoretical study of surface binding on aluminum oxide with experimental support. Available at: [Link]
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ResearchGate. (n.d.). Relation between critical micelle concentrations and alkyl chain length... Available at: [Link]
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TA Instruments. (n.d.). Applications Note: Thermodynamics of Micelle Formation. Available at: [Link]
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PubMed. (2019). Molecular-level Origin of the Carboxylate Head Group Response to Divalent Metal Ion Complexation at the Air-Water Interface. Available at: [Link]
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ResearchGate. (n.d.). Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO₂ Nanoparticles. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Tetrahexyl Methylenediphosphonate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Tetrahexyl methylenediphosphonate, a compound of interest in various pharmaceutical and industrial applications. As a Senior Application Scientist, my objective is to offer a framework for cross-validation, ensuring the reliability and accuracy of your analytical data. This document outlines detailed experimental protocols, presents comparative data, and illustrates the logical workflow of a cross-validation study.
The Imperative of Method Cross-Validation
In the landscape of drug development and quality control, the accuracy and reliability of analytical data are paramount. The validation of analytical methods, as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), provides documented evidence that a procedure is suitable for its intended purpose.[1] Cross-validation between different analytical methods elevates this assurance, providing a more robust confirmation of a method's accuracy and reliability. This is particularly crucial when transferring methods between laboratories or when employing different analytical techniques to support various stages of product development.
This guide will explore three common analytical techniques for the quantification of this compound:
-
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Method C: Gas Chromatography with Mass Spectrometry (GC-MS)
We will delve into the theoretical underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics.
Comparative Analysis of Analytical Methods
The choice of an analytical method is often a balance between sensitivity, selectivity, speed, and cost. For a non-volatile compound like this compound, both HPLC and GC techniques are viable, with the choice of detector significantly influencing the method's performance.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reversed-phase C18 column is typically employed. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector.
Advantages:
-
Robust and widely available instrumentation.
-
Relatively low cost of operation.
-
Simple method development for routine analysis.
Limitations:
-
Lower sensitivity compared to mass spectrometry-based methods.
-
Potential for interference from co-eluting compounds that absorb at the same wavelength.
-
Requires the analyte to have a UV-absorbing chromophore.
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and specific parent-daughter ion transitions are monitored, providing a high degree of certainty in identification and quantification.
Advantages:
-
Exceptional sensitivity and selectivity, allowing for the detection of trace levels.[2]
-
High specificity, minimizing the impact of matrix effects.[2]
-
Applicable to a wide range of compounds, including those without a UV chromophore.
Limitations:
-
Higher initial instrument cost and maintenance expenses.
-
More complex method development and operation.
-
Susceptibility to ion suppression or enhancement from the sample matrix.
Method C: Gas Chromatography with Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. For non-volatile compounds like this compound, derivatization may be necessary to increase volatility. The separated components are then detected by a mass spectrometer.
Advantages:
-
Excellent chromatographic resolution for complex mixtures.[3]
-
High sensitivity and selectivity when coupled with a mass spectrometer.
-
Well-established and robust technique.[4]
Limitations:
-
Requires the analyte to be volatile and thermally stable, or to be derivatized.
-
Derivatization can add complexity and potential for variability to the sample preparation process.
-
Not suitable for thermally labile compounds.[5]
Experimental Protocols
The following protocols provide a starting point for the quantification of this compound. Optimization will be necessary based on the specific sample matrix and instrumentation.
Sample Preparation for Pharmaceutical Formulations
A critical first step for accurate quantification is the efficient extraction of the analyte from the sample matrix.[6][7]
For solid dosage forms (e.g., tablets):
-
Accurately weigh and grind a representative number of tablets to a fine powder.
-
Weigh an appropriate amount of the powder and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., methanol, acetonitrile) and sonicate for 15-30 minutes to ensure complete dissolution of the analyte.
-
Dilute to volume with the solvent and mix well.
-
Filter an aliquot through a 0.45 µm filter before analysis.
For semi-solid formulations (e.g., creams):
-
Accurately weigh a portion of the cream into a centrifuge tube.
-
Add a suitable extraction solvent and vortex vigorously to disperse the matrix.
-
Centrifuge at high speed to separate the excipients.
-
Collect the supernatant and filter if necessary before injection.
Method A: HPLC-UV Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection: 210 nm
Method B: LC-MS/MS Protocol
-
Column: C18, 2.1 x 100 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusing a standard solution of this compound.
Method C: GC-MS Protocol
-
Derivatization (if necessary): Silylation with a reagent like BSTFA with 1% TMCS can be explored to increase volatility.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Oven Program: Start at 150 °C, ramp to 300 °C at 15 °C/min, hold for 5 minutes.
-
Injection Volume: 1 µL (splitless)
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: Scan from m/z 50 to 650.
Cross-Validation Study Design
A robust cross-validation study aims to demonstrate the equivalence of two or more analytical methods. The workflow should be meticulously planned and documented.
Caption: Workflow for the cross-validation of analytical methods.
Key Steps in the Cross-Validation Protocol:
-
Individual Method Validation: Each method (HPLC-UV, LC-MS/MS, GC-MS) must first be individually validated for key parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[8]
-
Sample Selection: A minimum of three concentration levels (low, medium, and high) of quality control (QC) samples, bracketing the expected concentration range of the analyte, should be prepared.
-
Parallel Analysis: The same set of QC samples should be analyzed in replicate (n ≥ 3) using each of the analytical methods being compared.
-
Data Comparison: The results obtained from each method should be statistically compared. A common approach is to calculate the percentage difference between the mean results of the two methods. Acceptance criteria are typically set at ±15-20% for the mean values.
Comparative Performance Data
The following table summarizes the expected performance characteristics for the quantification of a long-chain alkyl phosphonate like this compound, based on data for structurally similar organophosphonates.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.997 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 97 - 103% |
| Precision (RSD) | < 5% | < 3% | < 4% |
| LOQ | ~1 µg/mL | ~1 ng/mL | ~10 ng/mL |
| Specificity | Moderate | High | High |
| Throughput | High | Medium | Medium |
| Cost per Sample | Low | High | Medium |
Conclusion
The cross-validation of analytical methods is a critical exercise to ensure the integrity and consistency of data throughout the lifecycle of a pharmaceutical product.
-
HPLC-UV offers a cost-effective and robust solution for routine quality control analysis where high sensitivity is not a primary requirement.
-
LC-MS/MS stands out as the gold standard for bioanalytical studies or when trace-level quantification is necessary, providing unparalleled sensitivity and selectivity.[2]
-
GC-MS is a powerful alternative, particularly if the analyte is amenable to gas chromatography without complex derivatization, offering excellent separation efficiency.
The choice of the most appropriate method will depend on the specific application, regulatory requirements, and available resources. By performing a thorough cross-validation, laboratories can confidently interchange methods, ensuring the generation of reliable and comparable data.
References
- Agilent Technologies. (n.d.). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Agilent Technologies.
-
LCGC International. (2020, August 31). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International. Retrieved from [Link]
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PubMed. (2012, November 30). Determination of alkyl alkylphosphonic acids by liquid chromatography coupled with electrospray ionization tandem mass spectrometry using a dicationic reagent. PubMed. Retrieved from [Link]
- Agilent Technologies. (n.d.). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Agilent Technologies.
- Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent Technologies.
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PubMed. (2023, February 15). Rapid LC-MS/MS quantification of Organophosphate non-specific metabolites in hair using alkaline extraction approach. PubMed. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). (2019, February 6). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods. Retrieved from [Link]
- MDPI. (n.d.). Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees: A Multicenter Study for the Determination of Pesticides in Honeybees to Support Pollinators and Environmental Protection. MDPI.
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ResearchGate. (2025, August 10). Sample Preparation and Extraction Techniques for Evaluation of Semisolid Formulations. ResearchGate. Retrieved from [Link]
- LCGC International. (n.d.). Dispersive Miniaturized Solid‑Phase Extraction Using the CIM‑81 Metal‑Organic Framework and Gas Chromatography–Mass Spectrometry to Determine Personal Care Products in Waters.
- Thermo Fisher Scientific. (n.d.). Quantification of Polyphosphonates and Scale Inhibitors in High Ionic Strength Matrix Effluents Using IC-MS/MS. Thermo Fisher Scientific.
- Academic Journals. (2014, December 15). Gas chromatography-mass spectrometry (GC-MS) analysis, antimicrobial, phytotoxic, insecticidal and leishmanicidal activities of. Academic Journals.
- LCGC International. (n.d.). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs).
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PubMed. (2010, February). Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. PubMed. Retrieved from [Link]
- Longdom Publishing. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing.
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-
ResearchGate. (2025, August 6). Development and validation of RP-HPLC method for analysis of four UV filters in sunscreen products. ResearchGate. Retrieved from [Link]
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-
MDPI. (2023, March 2). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI. Retrieved from [Link]
-
PubMed. (2013, December 15). Validation protocol of analytical procedures for quantification of drugs in polymeric systems for parenteral administration: dexamethasone phosphate disodium microparticles. PubMed. Retrieved from [Link]
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ResearchGate. (2016, January 19). Validation of reliable and selective methods for direct determination of glyphosate and aminomethylphosphonic acid in milk and urine using LC-MS/MS. ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to In-Vitro Cytotoxicity of Long-Chain Bisphosphonates
This guide provides an in-depth comparison of the in-vitro cytotoxic effects of various long-chain, nitrogen-containing bisphosphonates (N-BPs). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product comparison to offer a foundational understanding of the underlying mechanisms, present key comparative data, and provide detailed, validated protocols for assessing cytotoxicity in your own laboratory setting.
Introduction: Beyond Bone Resorption
Bisphosphonates are a class of drugs renowned for their ability to inhibit osteoclast-mediated bone resorption.[1][2] This property has made them a cornerstone in treating metabolic bone diseases such as osteoporosis, Paget's disease, and cancer-associated bone metastases.[2][3] Bisphosphonates are broadly classified into two groups: non-nitrogen-containing and the more potent nitrogen-containing bisphosphonates (N-BPs).[4]
While their primary clinical application targets osteoclasts, a growing body of in-vitro evidence reveals that N-BPs exert direct cytotoxic effects on various cell types, including cancer cells.[1][5] Understanding the comparative potency and mechanisms of this cytotoxicity is crucial for exploring their potential as direct anti-neoplastic agents and for elucidating the cellular basis of side effects like medication-related osteonecrosis of the jaw (MRONJ).[6] This guide synthesizes data from multiple studies to provide a clear comparison of long-chain N-BPs such as zoledronic acid, pamidronate, alendronate, and ibandronate.
The Molecular Mechanism: Inhibiting the Mevalonate Pathway
The potent cytotoxic effects of N-BPs stem from their targeted disruption of the mevalonate pathway, a critical metabolic route for producing cholesterol and isoprenoid lipids.[2][7] The primary molecular target is the enzyme Farnesyl Pyrophosphate Synthase (FPPS) .[3][8][9]
Causality of Cytotoxicity: Inhibition of FPPS by N-BPs prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[3][4] These isoprenoid lipids are essential for a post-translational modification process called prenylation . Prenylation attaches FPP or GGPP moieties to small GTPase signaling proteins (e.g., Ras, Rho, Rac), which is critical for their proper membrane localization and function.[2][3]
By blocking prenylation, N-BPs disrupt vital cellular processes, including cytoskeletal arrangement, cell signaling, and intracellular trafficking.[3] This disruption ultimately triggers cellular stress and initiates the apoptotic cascade, leading to programmed cell death.[1][2]
Comparative In-Vitro Cytotoxicity Data
The potency of N-BPs varies significantly based on their chemical structure, particularly the side chain containing the nitrogen atom. The following tables summarize the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values from various in-vitro studies, providing a direct comparison of cytotoxicity across different cell lines. Lower values indicate higher potency.
Table 1: Cytotoxicity in Human Breast Cancer Cell Lines
| Bisphosphonate | Cell Line | IC50 (µM) | Incubation Time | Source(s) |
| Zoledronic Acid | MDA-MB-231 | 15 | Not Specified | [1] |
| MCF-7 | 20 | Not Specified | [1] | |
| Hs 578T | 3 | Not Specified | [1] | |
| MCF-7 | ~48 | 24 hours | [10] | |
| MCF-7 | ~20 | 72 hours | [10] | |
| Pamidronate | MDA-MB-231 | 40 | Not Specified | [1] |
| MCF-7 | 35 | Not Specified | [1] | |
| Hs 578T | 25 | Not Specified | [1] | |
| Ibandronate | MDA-MB-231 | 150 | Not Specified | [11] |
| MCF-7 | 80 | Not Specified | [11] | |
| Clodronate | MDA-MB-231 | >1000 | Not Specified | [1] |
| MCF-7 | >1000 | Not Specified | [1] |
Insight: Zoledronic acid consistently demonstrates the highest potency against breast cancer cell lines, with IC50 values significantly lower than those for pamidronate and ibandronate.[1][10] Non-N-BPs like clodronate are orders of magnitude less potent.[1]
Table 2: Cytotoxicity in Human Neuroblastoma Cell Lines
| Bisphosphonate | Cell Line | GI50 (µM) | Incubation Time | Source(s) |
| Zoledronic Acid | CHLA-90 | 3.97 | 72 hours | [12] |
| SH-SY5Y | 34.1 | 72 hours | [12] | |
| Alendronate | CHLA-90 | 9.55 | 72 hours | [12] |
| SH-SY5Y | 22.4 | 72 hours | [12] | |
| Ibandronate | CHLA-90 | > Pamidronate | 72 hours | [12] |
| SH-SY5Y | < Pamidronate | 72 hours | [12] | |
| Pamidronate | CHLA-90 | > Alendronate | 72 hours | [12] |
| SH-SY5Y | > Ibandronate | 72 hours | [12] |
Insight: The relative potency can be cell-line dependent. While zoledronic acid is most potent in CHLA-90 cells, alendronate shows higher cytotoxicity in SH-SY5Y cells.[12] This highlights the importance of empirical testing on the specific cell line of interest.
Table 3: Cytotoxicity in Non-Tumorigenic Human Cell Lines
| Bisphosphonate | Cell Line | Effect | Concentration/Time | Source(s) |
| Zoledronic Acid | Gingival Fibroblasts | Significant reduction in viability | 5 µM / 48 hours | [13] |
| Epithelial Cells (HaCaT) | Significant reduction in viability | 5 µM / 48 hours | [13] | |
| Osteoblasts | Higher cytotoxic effect than Alendronate | Dose-dependent | [14] | |
| Alendronate | Dental Pulp Stem Cells | Decreased viable cells | 0.8–100 µM / 72-168 hours | [15] |
| Osteoblasts | Negative effect on viability | Dose-dependent | [14] |
Insight: N-BPs are also cytotoxic to non-cancerous cells, a factor implicated in side effects.[6] Zoledronic acid again appears more potent than alendronate in its cytotoxic effects on primary oral tissue cells.[13][14]
Experimental Protocols for Cytotoxicity Assessment
To ensure robust and reproducible data, it is essential to employ validated cytotoxicity assays. Each assay interrogates a different aspect of cell health. Using a multi-assay approach provides a more complete picture of a compound's cytotoxic profile.
MTT Assay: Assessing Metabolic Activity
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[16][17] The amount of formazan, quantified by measuring absorbance after solubilization, is directly proportional to the number of viable cells.[18]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5x10³ - 5x10⁴ cells/well) in 100 µL of complete culture medium and incubate overnight to allow for adherence.[18]
-
Treatment: Prepare serial dilutions of bisphosphonates in culture medium. Remove the old medium from the wells and add 100 µL of the bisphosphonate solutions. Include untreated control wells (medium only) and solvent control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[10]
-
MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS.[13] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[19]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. Visually confirm the formation of purple precipitate in viable cells.[13]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., acidified isopropanol or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13][19] Mix gently by pipetting or on an orbital shaker.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-680 nm can be used to subtract background absorbance.[16]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
LDH Release Assay: Assessing Membrane Integrity
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[20] LDH is a stable cytosolic enzyme that is released only when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[21][22] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product, measured spectrophotometrically.[23]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Plate and treat cells with bisphosphonates as described in the MTT protocol (Steps 1-3).
-
Prepare Controls: It is critical to include proper controls.[24]
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a detergent (e.g., Triton X-100) 45 minutes before the assay endpoint. This represents 100% cytotoxicity.
-
Medium Background: Culture medium without cells.
-
-
Harvest Supernatant: At the end of the incubation period, centrifuge the plate at 250 x g for 3-5 minutes to pellet any detached cells.[23]
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a fresh 96-well plate.[23]
-
Add Reaction Mix: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[23]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[23]
-
Data Acquisition: Measure the absorbance at 490 nm (for formazan) and 680 nm (for background) using a microplate reader.[23]
-
Analysis: After subtracting background, calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Caspase-3 Activity Assay: Quantifying Apoptosis
Principle: A key event in the execution phase of apoptosis is the activation of effector caspases, particularly Caspase-3 and Caspase-7.[25][26] This assay uses a synthetic substrate, such as Ac-DEVD-pNA (for colorimetric) or Ac-DEVD-AMC (for fluorometric), which contains the caspase-3 recognition sequence (DEVD).[25][27] When cleaved by active caspase-3 in cell lysates, the substrate releases a chromophore (pNA) or a fluorophore (AMC), which can be quantified.[26][28] The signal is directly proportional to the level of caspase-3 activity and the number of apoptotic cells.[27]
Step-by-Step Protocol (Fluorometric):
-
Cell Culture and Treatment: Culture cells in larger format plates (e.g., 6-well plates) to obtain sufficient cell numbers for lysis. Treat with bisphosphonates for the desired time. Include an untreated control.[29]
-
Cell Lysis:
-
Harvest both adherent and floating cells and pellet by centrifugation (e.g., 600 x g, 5 min, 4°C).[28]
-
Wash the pellet once with ice-cold PBS.
-
Resuspend the cell pellet in a chilled Lysis Buffer (provided in kits) and incubate on ice for 15-20 minutes.[28]
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cellular debris.[28]
-
-
Assay Execution:
-
Transfer the clear supernatant (lysate) to a new, pre-chilled tube.
-
Add 50 µL of lysate per well into a black 96-well plate.
-
Prepare a reaction buffer containing the fluorogenic substrate Ac-DEVD-AMC according to the kit manufacturer's protocol.
-
Add 50 µL of the reaction buffer to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[27]
-
Data Acquisition: Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~440-460 nm.[26][27]
-
Analysis: Compare the fluorescence readings of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Conclusion and Future Directions
The in-vitro evidence is unequivocal: long-chain, nitrogen-containing bisphosphonates possess direct cytotoxic and pro-apoptotic properties against a range of cell types. Zoledronic acid consistently emerges as one of the most potent agents in this class, though cellular context can influence relative efficacy.[1][12][30] The primary mechanism of this action is the inhibition of FPPS within the mevalonate pathway, a process that cripples essential cellular functions by preventing protein prenylation.[3][31]
For researchers in this field, the choice of assay is paramount. A comprehensive assessment should include markers for metabolic viability (MTT), membrane integrity (LDH), and a specific marker for apoptosis (Caspase-3 activity). This multi-faceted approach provides a robust and reliable characterization of a compound's cytotoxic profile. As research continues, these in-vitro models will remain indispensable for screening new bisphosphonate analogues and for further unraveling the complex cellular responses to this important class of drugs.
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Senaratne, S. G., Pirianov, G., Mansi, J. L., Arnett, T. R., & Colston, K. W. (2000). Bisphosphonates induce apoptosis in human breast cancer cell lines. British Journal of Cancer, 82(8), 1459–1468. [Link]
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A. A. L. Gunawardana, Y. Zhang, Y. O. A. El-Zahab, S. A. H. A. Wahba, S. A. Ross, S. A. El-Sawy, and Y. A. Ibrahim. (2021). Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Frontiers in Chemistry. [Link]
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Chan, G. K., Kleinheinz, T. L., Peterson, D., & Long, M. E. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
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Kavanagh, K. L., Guo, K., Dunford, J. E., Wu, Y., Gil-Zambrano, S., Parker, A. L., ... & Russell, R. G. G. (2006). The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants. The FEBS Journal, 273(10), 2269-2279. [Link]
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Creative Bioarray. (2026). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]
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Liu, H. W., Chen, C. H., Lee, A. K., & Pan, H. A. (2013). Small interfering RNA knocks down the molecular target of alendronate, farnesyl pyrophosphate synthase, in osteoclast and osteoblast cultures. Journal of Dental Sciences, 8(2), 141-148. [Link]
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Rogers, M. J., Gordon, S., Benford, H. L., Coxon, F. P., Luckman, S. P., Monkkonen, J., & Frith, J. C. (2000). Cellular and molecular mechanisms of action of bisphosphonates. Cancer, 88(S12), 2961-2978. [Link]
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PharmGKB. Bisphosphonate Pathway, Pharmacodynamics. [Link]
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Reszka, A. A., & Rodan, G. A. (2001). Nitrogen-containing bisphosphonates induce apoptosis of Caco-2 cells in vitro by inhibiting the mevalonate pathway: a model of bisphosphonate-induced gastrointestinal toxicity. Bone, 29(4), 336-343. [Link]
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Dunford, J. E., Kwaasi, A. A., Rogers, M. J., Barnett, B. L., Ebetino, F. H., Russell, R. G. G., ... & Coxon, F. P. (2011). Bisphosphonate affinity to hydroxyapatite and farnesyl pyrophosphate inhibitory potency together drive in vivo efficacy. Bone, 49(4), 655-662. [Link]
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A. A. L. Gunawardana, Y. Zhang, Y. O. A. El-Zahab, S. A. H. A. Wahba, S. A. Ross, S. A. El-Sawy, and Y. A. Ibrahim. (2021). Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Frontiers in Chemistry. [Link]
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Kiener, P. A., & Stankova, J. (2002). In vitro toxicity of bisphosphonates on human neuroblastoma cell lines. Anticancer Research, 22(6C), 3901-3905. [Link]
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Chan, G. K., Kleinheinz, T. L., Peterson, D., & Long, M. E. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
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ResearchGate. Mechanism of action of nitrogen-containing bisphosphonates and their relationship with the ocular adverse event. [Link]
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Rogers, M. J., Frith, J. C., Luckman, S. P., Coxon, F. P., Benford, H. L., Monkkonen, J., ... & Russell, R. G. G. (2006). Molecular Mechanisms of Action of Bisphosphonates: Current Status. Clinical Cancer Research, 12(20), 6343s-6350s. [Link]
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Bioo Scientific. MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]
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Thevenaz, P., & Frommherz, P. (2007). Comparison of cytotoxic properties of free and liposomal bisphosphonates in vitro. ETH Zurich Research Collection. [Link]
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ResearchGate. Comparison of the effect of ibandronate on six breast cancer cell lines. [Link]
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ResearchGate. Which is the best protocol for caspase-3 activity detection in vitro?. [Link]
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Basso, F. G., Pansani, T. N., de Oliveira, C. F., Turrioni, A. P. S., Soares, D. G., Hebling, J., & Costa, C. A. de S. (2012). Cytotoxic Effects of Zoledronic Acid on Human Epithelial Cells and Gingival Fibroblasts. Brazilian Dental Journal, 23(5), 553-560. [Link]
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Reinholz, G. G., Getz, B., Landsman, P., Raddatz, J., O'Brien, T., & Spelsberg, T. C. (2000). Comparison of cytotoxic effects of bisphosphonates in vitro and in vivo. Journal of Bone and Mineral Research, 15(11), 2201-2207. [Link]
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Tuomela, J., Valta, M., Väänänen, K., & Härkönen, P. (2005). In vitro comparison of clodronate, pamidronate and zoledronic acid effects on rat osteoclasts and human stem cell-derived osteoblasts. Basic & Clinical Pharmacology & Toxicology, 97(6), 382-391. [Link]
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ResearchGate. Relative Potencies of Zoledronic Acid, Alendronate, and Pamidronate in.... [Link]
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Jagdev, S. P., Coleman, R. E., Shipman, C. M., Neville-Webbe, H. L., & Croucher, P. I. (2001). In vitro synergistic cytoreductive effects of zoledronic acid and radiation on breast cancer cells. Breast Cancer Research, 3(5), 324-331. [Link]
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Fivephoton Biochemicals. MTT-Cell Based Proliferation/Toxicity Assay. [Link]
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Naujokat, H., Acil, Y., Gulses, A., & Ayna, M. (2018). Cytotoxic and inflammatory effects of alendronate and zolendronate on human osteoblasts, gingival fibroblasts and osteosarcoma cells. Journal of Cranio-Maxillofacial Surgery, 46(3), 447-454. [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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The Royal Society of Chemistry. Table S3 IC50 values of 126−165 against cancer and normal cell lines.... [Link]
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Tzinia, A. K., & Kouroumalis, E. A. (2008). Differential effects of bisphosphonates on breast cancer cell lines. International Journal of Oncology, 33(3), 643-648. [Link]
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de Barros, S. I. P., de Oliveira, C. C., de Moraes, R. M., de Medeiros, C. A. C., de Almeida, A. C., de Souza, L. B., & de Medeiros, A. M. C. (2025). A Systematic Review of the Effects of Bisphosphonates on Osteoblasts In Vitro. Current Issues in Molecular Biology, 47(6), 5126-5142. [Link]
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Lo Muzio, L., Santoro, R., & Campisi, G. (2023). In Vitro Cytotoxicity of Antiresorptive and Antiangiogenic Compounds on Oral Tissues Contributing to MRONJ: Systematic Review. International Journal of Molecular Sciences, 24(12), 10046. [Link]
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Ghorbani, A., Abed, A., & Nouri, M. (2019). In vitro assessment of alendronate toxic and apoptotic effects on human dental pulp stem cells. Iranian Journal of Basic Medical Sciences, 22(12), 1461-1468. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available Tetrahexyl Methylenediphosphonate
For researchers, scientists, and drug development professionals relying on Tetrahexyl methylenediphosphonate (THMDP) for applications ranging from solvent extraction of critical materials to the formation of complex coordination compounds, the purity of this reagent is not a trivial matter. The presence of unreacted starting materials, byproducts, or degradation products can significantly alter the physicochemical properties and performance of THMDP, leading to irreproducible results and potentially compromising the integrity of research and development efforts. This guide provides a comprehensive framework for assessing the purity of commercially available THMDP, offering both theoretical insights and practical, step-by-step protocols.
Understanding the Synthetic Landscape: A Map to Potential Impurities
The most common route to synthesizing tetra-alkyl methylenediphosphonates, including THMDP, is a variation of the Michaelis-Arbuzov reaction.[1][2] A typical synthesis involves the reaction of a dihalomethane (like dibromomethane or dichloromethane) with a trialkyl phosphite (in this case, trihexyl phosphite).[3][4]
This synthetic pathway, while effective, can lead to several classes of impurities:
-
Unreacted Starting Materials: The most obvious potential impurities are residual trihexyl phosphite and the dihalomethane.
-
Byproducts of the Michaelis-Arbuzov Reaction: The reaction proceeds through a phosphonium intermediate, and incomplete reaction or side reactions can lead to various phosphorus-containing byproducts.
-
Products of Hydrolysis: Given the ester linkages, THMDP is susceptible to hydrolysis, which can be exacerbated by the presence of moisture or acidic/basic residues from the synthesis. This can lead to partially hydrolyzed species (e.g., trihexyl methylenediphosphonate) or fully hydrolyzed methylenediphosphonic acid.
-
Oxidation Products: Trihexyl phosphite is susceptible to oxidation to trihexyl phosphate.
A visual representation of the synthetic route and the emergence of potential impurities is provided below.
Figure 1: Synthetic pathway of THMDP and sources of potential impurities.
Analytical Arsenal: A Multi-pronged Approach to Purity Determination
No single analytical technique can provide a complete picture of a sample's purity. A combination of spectroscopic and chromatographic methods is essential for a thorough assessment.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: The Phosphorus Detective
Principle: ³¹P NMR is a powerful tool for the analysis of organophosphorus compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus.[5][6] Each unique phosphorus environment in a sample produces a distinct signal in the NMR spectrum, allowing for both identification and quantification of the target compound and any phosphorus-containing impurities.
Why it's authoritative: The chemical shift of a phosphorus nucleus is highly sensitive to its electronic environment. This allows for clear differentiation between phosphonates, phosphates, and phosphites. Furthermore, quantitative ³¹P NMR (qNMR) can be used to determine the absolute purity of a sample when an internal standard of known purity is used.[6]
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 20-30 mg of the commercial THMDP sample into an NMR tube. Add a known amount of a suitable internal standard (e.g., triphenyl phosphate, if its signal does not overlap with impurities). Dissolve the sample and standard in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrument Setup: Acquire the ³¹P NMR spectrum on a spectrometer operating at a frequency of 162 MHz or higher. Use a pulse sequence with a sufficient relaxation delay (D1) to ensure full relaxation of all phosphorus nuclei for accurate quantification (a D1 of 5 times the longest T1 is recommended). Proton decoupling is typically used to simplify the spectrum.
-
Data Analysis:
-
Reference the spectrum using an external standard (e.g., 85% H₃PO₄ at 0 ppm).
-
Integrate the signal corresponding to THMDP and the signals of any observed impurities.
-
Calculate the mole percent of each species to determine the purity of the THMDP.
-
Data Interpretation:
-
Expected Signal: this compound should exhibit a single sharp peak in the phosphonate region of the spectrum.
-
Potential Impurity Signals:
-
Trihexyl phosphite: A signal in the range of +130 to +140 ppm.
-
Trihexyl phosphate: A signal close to 0 ppm.
-
Methylenediphosphonic acid (hydrolyzed): A signal at a different chemical shift than the ester, likely further downfield.
-
High-Performance Liquid Chromatography (HPLC): Separating the Components
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a non-UV active compound like THMDP, a detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable. Alternatively, derivatization to introduce a chromophore can be employed for UV detection.[7]
Why it's authoritative: HPLC provides a high-resolution separation of compounds with similar structures, making it ideal for detecting non-phosphorus impurities and isomers that may not be distinguishable by NMR alone. It is a cornerstone of purity analysis in the pharmaceutical industry.[8]
Experimental Protocol (Reversed-Phase HPLC):
-
Sample Preparation: Prepare a stock solution of the commercial THMDP in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A C18 or C8 reversed-phase column is a good starting point for separating long-chain alkyl compounds.[9]
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol is typically used. A shallow gradient will be necessary to resolve closely related impurities.
-
Detector: ELSD or CAD.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Analyze the chromatogram for the presence of multiple peaks.
-
The peak with the largest area percentage is likely the THMDP.
-
Calculate the area percentage of each peak to estimate the relative abundance of each component.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
Principle: GC-MS separates volatile and thermally stable compounds in the gas phase followed by detection with a mass spectrometer, which provides information about the molecular weight and fragmentation pattern of each component.[10][11]
Why it's authoritative: GC-MS is a highly sensitive and specific technique for the identification of volatile and semi-volatile organic compounds.[12][13] It is particularly useful for detecting low levels of residual solvents or starting materials.
Experimental Protocol:
-
Sample Preparation: Dilute the THMDP sample in a volatile organic solvent such as hexane or ethyl acetate.
-
GC Conditions:
-
Column: A low-polarity capillary column (e.g., DB-5ms or equivalent).
-
Inlet: Split/splitless injector.
-
Oven Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) to elute compounds with a wide range of boiling points.
-
-
MS Conditions: Electron ionization (EI) at 70 eV is standard. Scan a mass range of m/z 50-600.
-
Data Analysis:
-
Identify peaks in the total ion chromatogram.
-
Compare the mass spectrum of each peak to a library (e.g., NIST) for identification.
-
Figure 2: A multi-technique workflow for the comprehensive purity assessment of THMDP.
Comparative Analysis: A Hypothetical Look at Commercial Grades
To illustrate the importance of in-house verification, consider the following hypothetical data for THMDP sourced from three different suppliers.
Table 1: Supplier-Stated Purity vs. Experimental Verification
| Supplier | Stated Purity (%) | ³¹P NMR Purity (%) | HPLC Purity (Area %) |
| Supplier A | >98 | 98.5 | 99.1 |
| Supplier B | >95 | 96.2 | 97.0 |
| Supplier C | "Technical Grade" | 88.7 | 90.3 |
Table 2: Hypothetical Impurity Profile by ³¹P NMR (Mole %)
| Supplier | THMDP | Trihexyl phosphite | Trihexyl phosphate | Other P-species |
| Supplier A | 98.5 | 0.8 | 0.5 | 0.2 |
| Supplier B | 96.2 | 2.1 | 1.1 | 0.6 |
| Supplier C | 88.7 | 5.4 | 3.2 | 2.7 |
These tables clearly demonstrate that a supplier's stated purity may not always align with rigorous analytical testing. For applications sensitive to specific impurities, such as the presence of the starting material trihexyl phosphite, the choice of supplier becomes critical.
Beyond THMDP: A Glance at Alternatives
When the purity of commercially available THMDP is a recurring issue, or if specific properties are desired, it is worth considering alternatives.
Table 3: Comparison of THMDP with Alternative Organophosphorus Reagents
| Compound | Key Features | Potential Applications |
| Tetra(2-ethylhexyl) methylenediphosphonate | Branched alkyl chains may offer different solubility and steric properties. | Solvent extraction, coordination chemistry. |
| Tetraisopropyl methylenediphosphonate [7][8] | Shorter alkyl chains, potentially higher water solubility. | Precursor for other functionalized phosphonates.[7][8] |
| Cyanex® 923 (a mixture of trialkylphosphine oxides) | A commercial extractant with high efficiency for certain metals. | Industrial solvent extraction. |
The choice of an alternative will depend on the specific requirements of the application, including desired solubility, coordinating ability, and cost.
Conclusion and Recommendations: A Path to Reliable Research
The purity of this compound is a critical parameter that should not be taken for granted. This guide has outlined a robust, multi-technique approach to independently verify the purity of commercial batches.
Key Recommendations for Researchers:
-
Always Verify: Do not solely rely on the supplier's certificate of analysis. Perform in-house purity assessment, especially for new batches or new suppliers.
-
Employ a Multi-Technique Approach: Utilize a combination of ³¹P NMR, HPLC, and GC-MS for a comprehensive understanding of the sample's composition.
-
Document Everything: Keep detailed records of the purity of each batch of THMDP used in your experiments to ensure traceability and reproducibility.
-
Consider the Application: The required level of purity will depend on the sensitivity of your application. For demanding applications, higher purity material is essential.
By implementing these practices, researchers can ensure the quality and reliability of their work, leading to more accurate and reproducible scientific outcomes.
References
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- TETRAETHYL METHYLENEDIPHOSPHON
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- Ion Pairing for Phosphon
- The analysis of alkyl phosphates in nitrogen-rich crude oils using GC × GC-NPD with a polar/apolar column configuration. Analytical Methods (RSC Publishing).
- The Trace Analysis of Alkyl Alkylphosphonic Acids in Urine Using Gas Chromatography–Ion Trap Negative Ion Tandem Mass Spectrometry.
- Exploring the Role of Gas Chromatography in Organophosph
- Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs).
- Gas chromatographic retention of alkyl phosphates on ionic liquid st
- Green phosphonate chemistry – Does it exist?. RSC Publishing.
- Synthesis and purification method of methyl phosphinate compounds.
- Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
